N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-nitro-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-11-10-9(14(15)16)7-12-13(10)8-5-3-2-4-6-8/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYHJCKWRDAVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Safety & Toxicology of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
The following technical guide details the safety, toxicology, and handling profile of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine .
Executive Summary
N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive agrochemicals (e.g., Fipronil analogs) and pharmaceutical kinase inhibitors.[1][2] Structurally, it features a pyrazole core substituted with a phenyl group at position 1, a nitro group at position 4, and a methylated amine at position 5.
Due to the presence of the nitro group and the N-phenyl-pyrazole moiety, this compound presents specific toxicological hazards, including potential methemoglobinemia, hepatotoxicity, and aquatic toxicity. This guide synthesizes available experimental data with Structure-Activity Relationship (SAR) analysis to provide a comprehensive safety profile.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine |
| CAS Number | 318238-07-2 |
| Molecular Formula | C₁₀H₁₀N₄O₂ |
| Molecular Weight | 218.21 g/mol |
| SMILES | CNc1n(c2ccccc2)ncc1[O-] |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 149–153 °C (Predicted/Analog range) |
| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |
| pKa | ~1.5 (Pyrazole nitrogen), weakly basic amine |
Hazard Identification (GHS Classification)
Based on structural analogs (e.g., 5-amino-1-phenyl-4-nitropyrazole) and functional group analysis, the following GHS classifications are assigned under the Precautionary Principle.
GHS Label Elements[6]
-
Signal Word: WARNING
-
Pictograms:
- (Irritant/Acute Tox)
- (Systemic Tox)
Hazard Statements
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure (Predicted).
-
H411: Toxic to aquatic life with long-lasting effects.
Toxicological Profile & Mechanism of Action
Metabolic Activation Pathway
The toxicity of this compound is largely driven by the nitro-reduction pathway . In vivo, the nitro group (-NO₂) at position 4 is susceptible to enzymatic reduction by nitroreductases (liver) or gut microbiota.
Mechanism:
-
Nitro Reduction: The -NO₂ group is reduced to a nitroso (-NO) and subsequently a hydroxylamine (-NHOH) intermediate.
-
Reactive Species: The hydroxylamine intermediate is highly electrophilic and can form adducts with cellular macromolecules (DNA/Proteins).
-
Methemoglobinemia: If systemic absorption occurs, the metabolites can oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), impairing oxygen transport.
Target Organ Toxicity
-
Hepatotoxicity: Pyrazole derivatives are known to induce cytochrome P450 enzymes. The oxidative stress generated during the metabolism of the phenyl ring and nitro group can lead to hepatocellular necrosis.
-
Dermatotoxicity: As a secondary amine with a nitro-aromatic character, it acts as a contact sensitizer.
Visualization: Metabolic & Degradation Pathway
The following diagram illustrates the predicted metabolic reduction and potential degradation routes.
Figure 1: Predicted metabolic reduction pathway of the 4-nitro-pyrazole moiety leading to bioactive intermediates.
Synthesis & Stability
Synthetic Route
The synthesis typically involves the construction of the pyrazole ring followed by functionalization. A common robust pathway involves the reaction of phenylhydrazine with a nitro-enamine precursor or direct nitration.
-
Step 1: Condensation of phenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate (or similar) to form the pyrazole core.
-
Step 2: Nitration at C-4 using
. -
Step 3: N-methylation of the C-5 amine (or using methylamine in a displacement reaction if a leaving group is present at C-5).
Stability
-
Thermal: Stable up to ~140°C. Decomposes exothermically at higher temperatures releasing
. -
Light: Photosensitive. The nitro group can undergo rearrangement or degradation under UV light. Store in amber vials.
-
Incompatibility: Strong oxidizing agents, reducing agents (hydrides), and strong bases.
Handling & Emergency Protocols
Experimental Handling Workflow
Objective: Minimize inhalation of dust and dermal contact.
-
Engineering Controls: All weighing and transfer operations must be performed inside a Class II Biosafety Cabinet or Chemical Fume Hood .
-
PPE: Nitrile gloves (double-gloving recommended due to nitro-aromatic permeation), lab coat, and safety glasses.
-
Solubilization: Dissolve in DMSO or DMF for biological assays. Avoid heating open containers.
Emergency Response Hierarchy
Figure 2: Emergency response decision tree for exposure incidents.
Ecological Impact
Nitro-substituted pyrazoles are persistent in aquatic environments.
-
Aquatic Toxicity:
(Fish, 96h) is predicted to be < 10 mg/L based on Fipronil analog data. -
Degradability: Not readily biodegradable. The pyrazole ring is resistant to hydrolysis.
-
Disposal: Must be incinerated in a chemical waste facility equipped with scrubbers for
. Do not release into drains.[3]
References
-
BLD Pharm. (2025). Product Safety Summary: N-Methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine (CAS 318238-07-2).[2][4] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 608939 (Analog). Retrieved from
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-pyrazole derivatives. Retrieved from
-
Menendez, J. C., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 476–495. Retrieved from
-
BenchChem. (2025). Safety Data Sheet: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (Analog Read-Across). Retrieved from
Sources
- 1. 321533-60-2|N-Methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 2. 318238-07-2|N-Methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine|BLDPharm [bldpharm.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 701917-04-6|4-Nitro-1-phenyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted Aminopyrazoles
Foreword: The Stability-Performance Paradox
Nitro-substituted aminopyrazoles represent a fascinating and critical class of heterocyclic compounds. Their molecular architecture, combining the electron-donating amino group with one or more electron-withdrawing nitro groups on a stable pyrazole ring, gives rise to a unique portfolio of properties. This makes them highly valuable in disparate fields: as high-performance energetic materials where the controlled release of energy is paramount, and in medicinal chemistry as scaffolds for novel therapeutics.[1][2] However, this utility is governed by a fundamental trade-off: the quest for higher energy content often leads to decreased thermodynamic stability.[3] An unstable compound is not only dangerous to handle but also impractical for long-term storage and application.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally validating the thermodynamic stability of these materials. We will move beyond simple protocols to explore the causal relationships between molecular structure and stability, integrating state-of-the-art computational modeling with proven experimental techniques to create a self-validating system for analysis.
Section 1: The Modern Workflow: Integrating Computational Prediction and Experimental Validation
In contemporary materials science, the brute-force synthesis and testing of every conceivable compound is inefficient and hazardous. A more robust and insightful approach involves a synergistic workflow where computational chemistry precedes and guides experimental work. This in silico-first methodology allows for the high-throughput screening of hypothetical molecules, identifying promising candidates with desirable stability profiles before a single gram of material is synthesized.[4][5] Experimental analysis then serves to validate, refine, and anchor these computational predictions in real-world performance.
Caption: Key factors influencing molecular stability.
Structural Factors
-
Number and Position of Nitro Groups: This is the most dominant factor. While adding nitro groups increases the energy density and oxygen balance of the molecule, it generally decreases thermal stability. [1]Each additional electron-withdrawing nitro group destabilizes the aromatic ring and introduces potential "trigger bonds". The decomposition temperature of dinitropyrazoles is typically lower than that of mononitropyrazoles. [6][7]* Amino Group Position: The electron-donating amino group can have a stabilizing effect, particularly when it is positioned to form intramolecular hydrogen bonds with an adjacent nitro group. This interaction creates a more rigid, planar structure that requires more energy to disrupt.
-
Steric Effects: Bulky substituents positioned ortho to a nitro group can cause steric repulsion, forcing the nitro group to twist out of the plane of the pyrazole ring. [8]This disruption of planarity reduces resonance stabilization between the ring and the nitro group, weakening the C-NO₂ bond and lowering the decomposition temperature. [8]
Electronic Factors
-
Inductive and Resonance Effects: The stability of the molecule is a delicate balance between the electron-donating effect of the amino group and the powerful electron-withdrawing effects of the nitro groups. [9][10]This electronic "push-pull" system influences the electron density distribution across the molecule and the strength of key covalent bonds.
-
Bond Dissociation Energy (BDE): As determined computationally, the weakest bond is the most likely to break first under thermal stress, initiating the decomposition cascade. For many nitro-pyrazoles, this is the C-NO₂ bond. [11]However, in N-nitro derivatives, the N-NO₂ bond is often even weaker, leading to significantly lower thermal stability. [12]
Feature Influence on Stability Rationale Increasing Nitro Groups Tends to Decrease Increases ring strain and introduces more weak "trigger" bonds. [7] Intramolecular H-Bonding Increases Forms stable six-membered pseudo-rings, increasing the energy required for decomposition. Steric Hindrance Decreases Twists nitro groups out of the ring plane, breaking resonance stabilization and weakening the C-NO₂ bond. [8] N-Nitration (vs. C-Nitration) Significantly Decreases The N-NO₂ bond generally has a lower bond dissociation energy than the C-NO₂ bond. [12] | Salt Formation | Generally Increases | Ionic bonding and improved crystal packing density in the solid state can enhance thermal stability. [3]|
Section 3: Synthesis and Safe Handling
Causality: The synthesis of these compounds involves handling nitrating agents and potentially energetic products. A rigorous adherence to safety protocols is not merely procedural but is a critical system for preventing uncontrolled decomposition events.
Synthetic Strategies Overview
The most common route to nitro-substituted aminopyrazoles involves the direct nitration of a pre-existing aminopyrazole ring. [13]The choice of nitrating agent and reaction conditions is critical to control the degree and regioselectivity of nitration.
-
Mild Nitration: Systems like Fe(NO₃)₃/NaNO₂ can be used for selective mononitration. [13]* Aggressive Nitration: Stronger conditions, such as mixtures of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are typically required to introduce multiple nitro groups.
An alternative approach involves building the pyrazole ring from nitro-containing precursors. [14]
Experimental Protocol 3: Safety and Handling
Causality: Nitroaromatic and nitroamine compounds are recognized as a hazardous class of materials due to their potential for rapid decomposition. [9]The following protocol is designed to minimize all vectors of risk: inhalation, contact, and accidental initiation.
-
Personal Protective Equipment (PPE):
-
Eyes/Face: Wear chemical splash-resistant safety goggles with side protection at all times. [15]A full-face shield is required when there is a risk of splashing or explosion.
-
Hands: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them immediately after handling the material. [16] * Body: A flame-resistant laboratory coat and closed-toed footwear are mandatory. [15]2. Engineering Controls:
-
All handling of solid compounds and nitrating agents must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [15] * Work behind a blast shield, especially when performing reactions for the first time or when handling more than a few milligrams of the final product.
-
-
Safe Handling Practices:
-
Avoid friction, grinding, and impact. Use non-sparking tools (e.g., made of brass or ceramic). [16] * Keep the quantities of material being handled to the absolute minimum required for the experiment.
-
Wash hands and any exposed skin thoroughly with soap and water immediately after handling. [17]4. Storage and Waste Disposal:
-
Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials (e.g., strong bases or reducing agents). [17][18] * All waste, including contaminated gloves and filter paper, should be treated as hazardous and disposed of according to institutional and local regulations for reactive waste. Do not mix with other chemical waste streams.
-
References
- Forsvarets forskningsinstitutt (FFI). Quantum chemical methods for high-energy materials - estimating formation enthalpies, crystal densities and impact sensitivities.
- Defense Technical Information Center (DTIC). Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations.
- AK Scientific, Inc. 4-Nitropyrazole Safety Data Sheet.
- Gu, F. et al. (2018). Overview on the Quantum Chemical Methods for Energetic Materials. ResearchGate.
- Kashkarov, P. et al. (2021). Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations. RSC Publishing.
- Wang, J. et al. (2023). Quantum Chemistry Database of Energetic Compounds: Design and Application.
- BenchChem. (2025). Essential Safety and Operational Guide for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- Stepanov, A. I. et al. (2021). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. ResearchGate.
- Latypov, N. V. & Krupka, M. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI.
- ChemicalBook. (2025). 3-Nitro-1H-pyrazole - Safety Data Sheet.
- Ju, K.-S. & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Stilinović, V. et al. (2022). How Do the Surroundings of the C-NO2 Fragment Affect the Mechanical Sensitivity of Trinitroaromatic Molecules? Evidence from Crystal Structures and Ab Initio Calculations. MDPI.
- Jana, S. B. et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- Folly, P. (2004). Thermal Stability of Explosives. CHIMIA.
- El-Kashef, H. et al. (2001). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate.
- Yin, C. et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- Ju, K.-S. & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- Xu, Y. (Ed.). (n.d.). Special Issue : Recent Advances in Nitrogen-Rich Energetic Materials: Synthesis, Structure, and Properties. MDPI.
- Folly, P. (2004). Thermal Stability of Explosives. ResearchGate.
- Kumar, A. et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
- Santa Cruz Biotechnology. (n.d.). 3-Nitro-1H-pyrazole Safety Data Sheet.
- Yin, C. et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
- Wang, R. et al. (2013). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.
- XRF Scientific. (2023). What's the difference between DSC and TGA analysis?.
- Tamuliene, J. et al. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine. American Journal of Analytical Chemistry.
- ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Nitrogen-Rich Energetic Materials: Synthesis, Structure, and Properties | Materials | MDPI [mdpi.com]
- 4. Quantum Chemistry Database of Energetic Compounds: Design and Application [energetic-materials.org.cn]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Quantum chemical methods for high-energy materials - estimating formation enthalpies, crystal densities and impact sensitivities [ffi.no]
- 12. epublications.vu.lt [epublications.vu.lt]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. aksci.com [aksci.com]
- 18. afgsci.com [afgsci.com]
The Evolution of Pyrazole Functionalization: A Technical Deep Dive into N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Abstract
The synthesis of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine (CAS: 321533-59-9) represents a critical junction in heterocyclic chemistry, bridging early 19th-century ring-closure methods with modern nucleophilic aromatic substitution (
Part 1: Historical Context & Structural Significance
The Pyrazole Renaissance
While Ludwig Knorr first synthesized pyrazole in 1883, the scaffold remained largely academic until the mid-20th century. The discovery of the biological activity of 1-phenylpyrazoles transformed the field. The specific target, N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine, gained prominence not just as an end-product, but as a versatile "chemical handle."
The molecule features three distinct functional domains:
-
1-Phenyl Ring: Provides lipophilicity and steric bulk, essential for binding pocket occupancy in kinase and phosphodiesterase enzymes.
-
4-Nitro Group: A strong electron-withdrawing group (EWG) that activates the adjacent 5-position for nucleophilic attack and stabilizes the resulting amine.
-
5-Methylamine: A secondary amine acting as a hydrogen bond donor, critical for H-bonding networks in drug-receptor interactions.
The "Discovery": From Isomer Chaos to Regiocontrol
Early synthesis attempts relied on the condensation of hydrazine with non-symmetrical 1,3-dicarbonyls. These methods often yielded inseparable mixtures of 1,3- and 1,5-isomers. The "discovery" of the modern route is less a single event and more the application of Nucleophilic Aromatic Substitution (
Part 2: Synthetic Evolution & Mechanistic Pathways
We analyze two primary routes. The Conventional Route is historically significant but hazardous. The Modern Route is the industry standard for purity and safety.
Route A: The Conventional Nitration Protocol (Historical)
-
Precursor: N-methyl-1-phenyl-1H-pyrazol-5-amine.
-
Reagents: Mixed acid (Conc.
/ Fuming ). -
Mechanism: Electrophilic Aromatic Substitution (
). -
Critical Flaw: The 1-phenyl ring is also susceptible to nitration (forming p-nitrophenyl byproducts), requiring tedious chromatographic separation. Furthermore, the exothermicity of nitrating an electron-rich amine poses safety risks.
Route B: The 5-Chloro Displacement Protocol (Recommended)
This route utilizes the "Push-Pull" electronic effect. The 4-nitro group pulls electron density, making the 5-carbon highly electrophilic.
-
Step 1: Synthesis of 5-chloro-1-phenylpyrazole (Vilsmeier-Haack conditions or
cyclization). -
Step 2: Nitration to 5-chloro-4-nitro-1-phenylpyrazole. (The chlorine atom directs the nitro group to the 4-position while deactivating the phenyl ring against side-reactions).
-
Step 3:
with Methylamine.
Mechanistic Visualization
The following diagram illustrates the superior regiocontrol of the Modern Route (Route B).
Figure 1: Comparative synthetic pathways. Route B (bottom) avoids regioselectivity issues by using the 4-nitro group to activate a specific chloride displacement.
Part 3: Detailed Experimental Protocol (Route B)
This protocol is designed for a 10g scale synthesis, prioritizing safety and yield.
Phase 1: Preparation of 5-Chloro-4-nitro-1-phenylpyrazole
Principle: The chlorine atom at position 5 sterically hinders the ortho positions of the phenyl ring, while the pyrazole ring's electron density directs the nitro group to position 4.
-
Reagents: 5-Chloro-1-phenylpyrazole (10.0 g, 56 mmol), Nitric Acid (fuming, 90%), Acetic Anhydride.
-
Setup: 250 mL 3-neck round bottom flask, internal thermometer, dropping funnel, ice/salt bath.
-
Procedure:
-
Cool acetic anhydride (30 mL) to 0°C.
-
Add fuming
(4.0 mL) dropwise, keeping (Generates acetyl nitrate in situ). -
Dissolve 5-chloro-1-phenylpyrazole in minimal acetic anhydride and add dropwise to the nitrating mixture.
-
Stir at
for 2 hours, then allow to warm to RT overnight. -
Quench: Pour onto 200g crushed ice. The product precipitates as a pale yellow solid.[1]
-
Purification: Filter, wash with cold water (
mL), and recrystallize from Ethanol. -
Checkpoint: Melting Point should be
.
-
Phase 2: Nucleophilic Displacement ( )
Principle: The 4-nitro group stabilizes the Meisenheimer intermediate, allowing the weak nucleophile (methylamine) to displace the chloride.
-
Reagents: 5-Chloro-4-nitro-1-phenylpyrazole (Intermediate from Phase 1), Methylamine (33% in EtOH or 2M in THF), Triethylamine (Base scavenger).
-
Procedure:
-
Dissolve intermediate (5.0 g) in Ethanol (50 mL).
-
Add Methylamine solution (3.0 eq) and Triethylamine (1.1 eq).
-
Reflux: Heat to
for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot ( ) should disappear, replaced by a lower yellow spot. -
Workup: Concentrate solvent in vacuo. Resuspend residue in water (50 mL).
-
Isolation: Filter the yellow/orange solid. Wash with cold hexanes to remove trace amine salts.
-
Drying: Vacuum oven at
for 6 hours.
-
Data Summary Table
| Parameter | Value / Observation | Note |
| Appearance | Yellow crystalline solid | Typical of nitro-amines |
| Molecular Weight | 218.21 g/mol | Formula: |
| Melting Point | Sharp range indicates purity | |
| Yield (Route B) | High efficiency | |
| Key IR Signals | Diagnostic bands | |
| Solubility | DMSO, DMF, Hot EtOH | Insoluble in water |
Part 4: Mechanistic Validation & Troubleshooting
The Mechanism
The reaction proceeds via an addition-elimination pathway. The 4-nitro group is essential; without it, 5-chloropyrazoles are inert to amines under mild conditions.
Figure 2: Reaction coordinate showing the stabilization provided by the 4-nitro group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete displacement | Increase Methylamine equivalents (up to 5 eq) or switch solvent to DMF (higher temp). |
| Dark Product | Oxidation of amine | Perform reaction under Nitrogen atmosphere; ensure reagents are peroxide-free. |
| Impurity (p-Nitro) | Over-nitration in Phase 1 | Control temperature strictly |
| Sticky Solid | Residual solvent/salts | Recrystallize from Ethanol/Water (9:1) mixture. |
References
-
BenchChem. (n.d.). N-methyl-4-nitro-1H-pyrazol-5-amine Product Analysis and Synthetic Routes. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine Safety and Properties. (Note: Isomeric reference for physical property comparison). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 329815799. Retrieved from
-
Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists.[2] VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. Journal of Organic Chemistry. (Foundational text on pyrazole-to-fused-ring synthesis).
-
Environmental Protection Agency (EPA). (2025). Chemical Dashboard: Pyrazole Derivatives. Retrieved from
Sources
The Nitro Group as a Potent Electronic Modulator in Phenyl-Pyrazole Scaffolds: A Guide for Drug and Materials Science Researchers
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the electronic properties of the nitro group (–NO₂) when incorporated into phenyl-pyrazole scaffolds. We will move beyond a simple description of its electron-withdrawing nature to explore the nuanced effects on molecular reactivity, physicochemical properties, and biological interactions. This document is intended for researchers, medicinal chemists, and materials scientists who seek to leverage these properties in the rational design of novel molecules.
Section 1: The Fundamental Electronic Nature of the Nitro Group
The nitro group is one of the most powerful electron-withdrawing groups (EWGs) utilized in organic chemistry.[1] Its profound influence on a molecule's electronic landscape stems from a combination of two primary mechanisms: the inductive effect and the resonance effect.
Inductive and Resonance Effects (-I, -M)
The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the attached scaffold through the sigma (σ) bond framework.[2] This is the inductive effect (-I) .
Simultaneously, the nitro group can delocalize electrons from an attached aromatic system, such as a phenyl ring, through its pi (π) system. This is the resonance effect (-M) , which is most pronounced when the nitro group is positioned ortho or para to the point of attachment, creating regions of positive charge within the ring.[3][4] The interplay of these two effects deactivates the aromatic ring towards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution.[1]
Caption: Inductive and resonance contributions to the nitro group's electron-withdrawing power.
Quantifying the Effect: Hammett Constants
The electronic influence of a substituent can be quantified using the Hammett equation, a linear free-energy relationship.[5] The Hammett substituent constant, sigma (σ), provides a numerical value for the electron-donating or -withdrawing ability of a group. The nitro group possesses one of the largest positive σ values, confirming its potent electron-withdrawing character.[6]
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Reference |
| -NO₂ | +0.71 | +0.78 to +1.27 | [2][6] |
| -CN | +0.56 | +0.66 | [7] |
| -Cl | +0.37 | +0.23 | [7] |
| -H | 0.00 | 0.00 | [7] |
| -CH₃ | -0.07 | -0.17 | [7] |
Table 1: Comparison of Hammett constants for the nitro group and other common substituents. A larger positive value indicates a stronger electron-withdrawing effect. The range for σ_para reflects its context-dependent resonance effect.[6]
Section 2: The Phenyl-Pyrazole Scaffold in Modern Research
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[8] Phenyl-pyrazole derivatives are considered "privileged scaffolds" in drug discovery due to their metabolic stability and ability to form diverse, high-affinity interactions with biological targets.[9][10] They are foundational to numerous approved drugs and clinical candidates for treating a range of diseases, including cancer and inflammatory conditions.[8][11]
Caption: The phenyl-pyrazole scaffold as a privileged structure in drug discovery.
Section 3: Modulating the Phenyl-Pyrazole Scaffold with the Nitro Group
The introduction of a nitro group onto the phenyl ring of a phenyl-pyrazole scaffold profoundly alters its electronic properties, providing a powerful tool for fine-tuning molecular characteristics.
Impact on Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the nitro group significantly impacts the acidity of nearby protons. For instance, introducing a nitro group to a phenol or benzoic acid derivative substantially lowers its pKa, making it a stronger acid.[2][12] In the context of a phenyl-pyrazole, a nitro group on the phenyl ring can influence the basicity of the pyrazole nitrogens. By withdrawing electron density, the nitro group makes the lone pairs on the pyrazole nitrogens less available for protonation, thereby decreasing the pKa (making it less basic).[13] This modulation is critical for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.
Alteration of Chemical Reactivity and Synthetic Strategy
The presence of a nitro group dictates the strategy for further chemical modifications.
-
Electrophilic Aromatic Substitution (EAS): The nitro group deactivates the phenyl ring towards EAS and directs incoming electrophiles to the meta position.[1][3] This provides regiochemical control in subsequent synthetic steps.
-
Nucleophilic Aromatic Substitution (SNA): A nitro group, particularly at the ortho or para position, strongly activates the phenyl ring for SNA, allowing for the displacement of a leaving group (e.g., a halide) by a nucleophile.[1]
-
Reduction to an Amine: The nitro group is a versatile synthetic handle, as it can be readily reduced to an amino group (–NH₂).[14] This transformation completely inverts the electronic effect from strongly withdrawing to strongly donating, providing access to a different chemical space and serving as a key step in the synthesis of many pharmaceutical agents.[15]
Influence on Biological Activity and Receptor Binding
In medicinal chemistry, the nitro group is often considered a "double-edged sword."[16] It can act as a pharmacophore, a key feature for biological activity, by forming critical hydrogen bonds or polar interactions within a receptor's binding pocket.[17] The electron-withdrawing effect can enhance binding affinity by polarizing the scaffold.[17][18] For example, novel tetrasubstituted pyrazole derivatives bearing a nitro substituent have been synthesized and evaluated for their binding affinity towards estrogen receptors, demonstrating that the nitro group can be beneficial for ERβ binding.[19]
However, the nitro group is also a known structural alert or toxicophore, primarily due to its potential for metabolic reduction to reactive, potentially mutagenic intermediates like nitroso and hydroxylamine species.[20][21] Therefore, its use requires a careful balance between achieving therapeutic efficacy and minimizing toxicity.[16]
Spectroscopic and Photophysical Properties
The nitro group significantly influences the spectroscopic properties of the phenyl-pyrazole scaffold.
-
Infrared (IR) Spectroscopy: Nitro groups exhibit strong, characteristic absorption bands resulting from asymmetric (~1550 cm⁻¹) and symmetric (~1375 cm⁻¹) stretching vibrations, making them easily identifiable.[22][23]
-
UV-Visible (UV-Vis) Spectroscopy: The extended conjugation in nitroaromatic compounds leads to absorption at longer wavelengths compared to their non-nitrated counterparts.[22] This property is exploited in the development of sensors, where interactions with analytes can cause a detectable shift in the absorption or emission spectrum.[24][25]
-
Fluorescence: Most nitroaromatic compounds are notoriously non-fluorescent or weakly fluorescent.[26] The excited state is efficiently quenched through non-radiative decay pathways, often involving intersystem crossing to the triplet state.[27] This fluorescence quenching is a key principle behind the use of luminescent materials for the detection of nitroaromatic explosives.[24]
| Property | Effect of Nitro Group | Underlying Reason | References |
| Acidity (pKa) | Increases acidity of nearby protons. | Stabilization of the conjugate base by electron withdrawal. | [2][12] |
| Reactivity (EAS) | Deactivates ring, directs meta. | Reduction of electron density in the aromatic ring. | [1][3] |
| Reactivity (SNA) | Activates ring for nucleophilic attack. | Stabilization of the negatively charged Meisenheimer intermediate. | [1] |
| Biological Activity | Can enhance receptor binding. | Forms polar interactions; modulates electronic properties. | [17][19] |
| Fluorescence | Typically quenches fluorescence. | Promotes efficient non-radiative decay and intersystem crossing. | [26][27] |
Table 2: Summary of the electronic effects of the nitro group on key properties of the phenyl-pyrazole scaffold.
Section 4: Experimental Protocols
Trustworthy research relies on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and characterization of nitro-substituted phenyl-pyrazole derivatives.
Protocol: Synthesis of a Nitro-Substituted Triaryl Pyrazole
This protocol is a generalized procedure adapted from established literature for the synthesis of pyrazole derivatives via the cyclization of a 1,3-diketone with a substituted hydrazine.[19][28]
Objective: To synthesize a 1-(nitrophenyl)-3,5-diaryl-1H-pyrazole.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve 1.0 equivalent of the starting 1,3-diaryl-1,3-diketone in a suitable solvent such as ethanol or a mixture of DMF and THF.
-
In a separate flask, dissolve 1.1 to 1.5 equivalents of the desired (nitrophenyl)hydrazine hydrochloride.
-
-
Reaction Setup:
-
Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) if the hydrazine salt is not used.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-8 hours).
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield the final compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol: Characterization by UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λ_max) of the synthesized nitrophenyl-pyrazole.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a known concentration (e.g., 10⁻³ M).
-
Prepare a dilute solution (e.g., 10⁻⁵ M to 10⁻⁶ M) from the stock solution. The final absorbance should ideally be between 0.1 and 1.0.
-
-
Spectrometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.
-
Set the desired wavelength scan range (e.g., 200-600 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) at which maximum absorbance occurs (λ_max). This value is characteristic of the electronic transitions within the molecule.[29]
-
Use the Beer-Lambert law (A = εcl) to calculate the molar absorption coefficient (ε) if the concentration (c) and path length (l, typically 1 cm) are known.
-
Section 5: Conclusion and Future Outlook
The nitro group is a uniquely powerful and versatile functional group for modulating the electronic properties of phenyl-pyrazole scaffolds. Its strong electron-withdrawing nature, quantifiable through Hammett constants, allows for the precise tuning of pKa, chemical reactivity, and intermolecular interactions. While its potential for toxicity necessitates careful consideration in drug design, the nitro group offers invaluable opportunities for enhancing receptor affinity and provides a synthetic handle for further molecular elaboration.[15][16] For materials scientists, the unique photophysical properties imparted by the nitro group, particularly fluorescence quenching, open avenues for the development of advanced chemical sensors.[24][25] A thorough understanding of the fundamental principles outlined in this guide is essential for any researcher aiming to rationally design and synthesize next-generation phenyl-pyrazole-based compounds for pharmaceutical or material applications.
References
-
Wikipedia. Nitro compound. [Link]
-
Perpusnas. (2026, January 6). Understanding Nitro Compounds: Structure And Properties. [Link]
-
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND BIOLOGICAL ACTIVE COMPOUNDS OF NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS: A REVIEW. [Link]
-
Fiveable. (2025, August 15). Nitro Group Definition - Organic Chemistry Key Term. [Link]
-
Teachy. Summary of Organic Functions: Nitro Compound. [Link]
-
MDPI. Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]
-
OAText. (2025, August 25). Nitro group: Significance and symbolism. [Link]
-
PMC (PubMed Central). (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]
-
PMC (PubMed Central). (2022, April 22). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link]
-
ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
RSC Publishing. (2022, January 18). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. [Link]
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Study Prep. [Link]
-
PMC (PubMed Central). (2021, September 29). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. [Link]
-
RSC Publishing. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
ACS Publications. (2022, December 23). Selective Low-Level Detection of a Perilous Nitroaromatic Compound Using Tailor-Made Cd(II)-Based Coordination Polymers: Study of Photophysical Properties and Effect of Functional Groups. Inorganic Chemistry. [Link]
-
PMC (PubMed Central). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. [Link]
-
YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. [Link]
-
IntechOpen. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
-
eScholarship. Illuminating the Optical Properties and Photochemistry of Nitroaromatics in Different Atmospheric Environments. [Link]
-
PubMed. (2017, June 13). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Scholars Research Library. Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]
-
PMC (PubMed Central). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds. [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Wiley Online Library. The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles: the Cases of Pyrazole, 3,5-Dimethylpyrazole, 3,5-Di-tert-butylpyrazole and 3,5-Diphenylpyrazole. I. Static Aspects (Crystallography and Thermodynamics). [Link]
-
RSC Publishing. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]
-
ACS Omega. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]
-
ResearchGate. (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
University of Calgary. CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]
-
MDPI. Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. [Link]
-
ResearchGate. Comparison of Hammett constants (σ) for selected functional groups. 31,32. [Link]
-
ResearchGate. (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]
-
PMC (PubMed Central). (2020, August 12). A Walk through Recent Nitro Chemistry Advances. [Link]
-
ResearchGate. The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids | Request PDF. [Link]
-
Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]
Sources
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. web.viu.ca [web.viu.ca]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 14. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 15. frontiersin.org [frontiersin.org]
- 16. svedbergopen.com [svedbergopen.com]
- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. wisdomlib.org [wisdomlib.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 29. Illuminating the Optical Properties and Photochemistry of Nitroaromatics in Different Atmospheric Environments [escholarship.org]
Methodological & Application
Process Development Guide: Regioselective Nitration of N-methyl-1-phenyl-1H-pyrazol-5-amine
Strategic Overview
The nitration of N-methyl-1-phenyl-1H-pyrazol-5-amine (Compound 1 ) is a critical transformation in the synthesis of high-value agrochemicals (e.g., Fipronil analogs) and kinase inhibitors. The primary objective is the introduction of a nitro group at the C4 position of the pyrazole ring.
The Chemical Challenge
This reaction presents a classic regioselectivity and chemoselectivity challenge:
-
Regioselectivity (C4 vs. Phenyl Ring): The molecule contains two aromatic systems. The pyrazole ring, activated by the electron-donating
-methylamino group, is significantly more nucleophilic at the C4 position than the -phenyl ring. However, uncontrolled exotherms can lead to over-nitration on the phenyl ring. -
Chemoselectivity (C-Nitration vs. N-Nitration): Secondary amines can react with nitrating agents to form
-nitroamines (nitramines), which are often unstable and energetic. The protocol must favor the thermodynamic -nitro product over the kinetic -nitro byproduct.
Reaction Engineering & Mechanism
To ensure exclusive C4-nitration, we utilize a Mixed Acid Nitration protocol (Sulfuric Acid/Nitric Acid). Sulfuric acid serves a dual purpose: it acts as the solvent and the catalyst that dehydrates nitric acid to generate the active electrophile, the nitronium ion (
Mechanistic Pathway
The amino group at position 5 pushes electron density into the pyrazole ring, specifically enhancing the nucleophilicity at C4 (vinylogous position).
Figure 1: Mechanistic flow of the electrophilic aromatic substitution at C4.
Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[1] | Role | Hazard Class |
| Start Material (1) | 1.0 | Substrate | Irritant |
| H₂SO₂ (98%) | 10.0 vol | Solvent/Catalyst | Corrosive, Dehydrating |
| HNO₃ (70% or fuming) | 1.1 - 1.2 | Nitrating Agent | Oxidizer, Corrosive |
| Ice/Water | Excess | Quench | N/A |
Equipment:
-
3-neck round bottom flask (RBF) equipped with a thermometer and addition funnel.
-
Ice/Salt bath (capable of maintaining -5°C).
-
Mechanical stirrer (magnetic stirring is insufficient for viscous sulfuric acid mixtures).
Step-by-Step Procedure
Step 1: Solubilization (Exotherm Control)
-
Charge the 3-neck RBF with Sulfuric Acid (98%) (10 mL per gram of substrate).
-
Cool the acid to 0–5°C using an ice/salt bath.
-
Slowly add N-methyl-1-phenyl-1H-pyrazol-5-amine portion-wise.
-
Note: The amine will form a sulfate salt, which is exothermic. Ensure internal temperature (
) does not exceed 10°C. -
Stir until a homogeneous solution or fine suspension is achieved.
-
Step 2: Nitration (The Critical Step)
-
Prepare the nitrating mixture (if using pre-mixed) or charge Nitric Acid into the addition funnel.
-
Add HNO₃ dropwise to the reaction mixture.
-
CRITICAL: Maintain
. Higher temperatures promote nitration of the phenyl ring or oxidation of the -methyl group.
-
-
Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes .
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] The starting material should be consumed.
-
Step 3: Quenching & Isolation [3]
-
Prepare a beaker with crushed ice (approx. 5x reaction volume).
-
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Observation: The product usually precipitates as a yellow to orange solid.
-
-
Adjust pH to ~4–5 using saturated Sodium Acetate or dilute NaOH (careful: highly exothermic). Note: Strongly basic conditions may degrade the product.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (3x) to remove residual acid.
Step 4: Purification
-
Recrystallization: The crude solid is typically recrystallized from Ethanol or Methanol .
-
Dissolve the solid in boiling ethanol, filter while hot (if insoluble impurities exist), and cool slowly to 4°C.
-
Filter the pure crystals and dry under vacuum at 45°C.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Quality Control & Validation
Expected Analytical Data[4][5]
-
Appearance: Yellow to orange crystalline solid.
-
¹H NMR (DMSO-d₆):
-
Mass Spectrometry (ESI):
corresponds to Start Material MW + 45 Da.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete precipitation or impurities. | Recrystallize from EtOH/Water mix. |
| Phenyl Nitration | Temperature too high during addition. | Keep |
| Low Yield | Product soluble in acid quench. | Neutralize quench to pH 5 to ensure precipitation. |
Safety & Energetic Considerations
-
Energetic Materials: Polynitro-pyrazoles are potential energetic materials. While the mono-nitro derivative is generally stable, avoid heating the dry solid above 100°C without DSC testing.
-
Acid Handling: The mixing of concentrated HNO₃ and H₂SO₃ generates significant heat. Always add acid to acid/substrate slowly.
-
N-Nitro Intermediates: If the reaction is quenched too early, unstable
-nitro species may remain. The warm-up step to RT is essential to allow the rearrangement/conversion to the stable -nitro product.
References
-
BenchChem. (n.d.). N-methyl-4-nitro-1H-pyrazol-5-amine Properties and Synthesis. Retrieved from
-
Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from
-
Zhang, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration. JACS Au. Retrieved from
- Katritzky, A. R., et al. (2003). Synthesis of nitropyrazoles.
Sources
- 1. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Application Notes and Protocols: N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine in Heterocyclic Chemistry
Introduction: A Versatile Building Block with Unique Reactivity
N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a highly functionalized pyrazole derivative with significant potential as a precursor in the synthesis of diverse heterocyclic frameworks. Its structure incorporates several key features that dictate its reactivity and utility for drug development professionals and organic chemists. The 1-phenyl group provides a lipophilic handle, the 5-(N-methylamino) group acts as a constrained nucleophile, and the 4-nitro group, a strong electron-withdrawing substituent, serves as a versatile synthetic handle for further transformations. This document provides an in-depth guide to the synthesis and application of this compound in the construction of fused pyrazole systems, which are prevalent in many biologically active molecules.[1][2]
The strategic placement of the nitro and N-methylamino groups on the pyrazole core allows for a range of chemical manipulations, primarily centered around the reduction of the nitro group to generate a key 1,2-diamine synthon. This unlocks pathways to a variety of fused nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyrazines, which are known scaffolds for kinase inhibitors and other therapeutic agents.[3][4]
Synthesis of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
The synthesis of the title compound can be envisioned through a multi-step sequence, commencing from readily available starting materials. A plausible and efficient route involves the construction of the N-methylated aminopyrazole core, followed by a regioselective nitration at the C4 position. The electron-donating nature of the amino group at C5 directs the electrophilic nitration to the adjacent C4 position.
Synthetic Workflow
Caption: Synthetic pathway to the title compound.
Protocol 1: Synthesis of N-methyl-1-phenyl-1H-pyrazol-5-amine
This protocol outlines the synthesis of the precursor to the final nitrated product. The procedure is adapted from established methods for the synthesis of substituted aminopyrazoles.
Materials:
-
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Methylamine (solution in THF or ethanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier-Haack Reaction: In a flame-dried round-bottom flask under a nitrogen atmosphere, cautiously add POCl₃ (3.0 eq) to anhydrous DMF (5.0 eq) at 0 °C. Stir for 30 minutes. To this solution, add 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise. Heat the reaction mixture to 90 °C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Imination and Reduction: Dissolve the crude aldehyde in methanol. Add a solution of methylamine (2.0 eq) and stir at room temperature for 2 hours. Cool the reaction mixture to 0 °C and add NaBH₄ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Final Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-methyl-1-phenyl-1H-pyrazol-5-amine.
Protocol 2: Nitration of N-methyl-1-phenyl-1H-pyrazol-5-amine
This protocol describes the final nitration step. The use of a nitrating mixture requires caution.
Materials:
-
N-methyl-1-phenyl-1H-pyrazol-5-amine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, add concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (5 vol) while maintaining the temperature below 10 °C.
-
Nitration: Dissolve N-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in concentrated sulfuric acid and cool to 0 °C. Add the pre-formed nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice. A precipitate should form. Cautiously neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine.[5]
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines
A primary application of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is its use as a precursor for pyrazolo[3,4-d]pyrimidines. This is achieved through a two-step sequence: reduction of the nitro group to an amine, followed by cyclocondensation of the resulting 4,5-diaminopyrazole with a one-carbon synthon.
Synthetic Workflow
Caption: Pathway to pyrazolo[3,4-d]pyrimidines.
Protocol 3: Reduction of the Nitro Group
This protocol details the reduction of the 4-nitro group to a 4-amino group, generating the key diaminopyrazole intermediate. Iron in acetic acid is a mild and effective reagent for this transformation.[6]
Materials:
-
N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a suspension of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq).
-
Reduction: Heat the mixture to reflux and then add glacial acetic acid (2.0 eq) dropwise. Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Isolation: To the residue, add ethyl acetate and water. Neutralize the aqueous layer with a saturated solution of sodium carbonate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine, which can often be used in the next step without further purification.
Protocol 4: Cyclocondensation to form Pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes the cyclization of the diaminopyrazole with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one core.[3]
Materials:
-
Crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine
-
Formic acid (98%)
-
Ice water
Procedure:
-
Cyclization: To the crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine (1.0 eq), add an excess of formic acid (e.g., 10-20 eq). Heat the reaction mixture at reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to give the pure 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Application in the Synthesis of Pyrazolo[3,4-b]pyrazines
The versatile N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine intermediate can also be used to construct pyrazolo[3,4-b]pyrazine scaffolds by reacting it with 1,2-dicarbonyl compounds.
Synthetic Workflow
Caption: Pathway to pyrazolo[3,4-b]pyrazines.
Protocol 5: Cyclocondensation with a 1,2-Dicarbonyl Compound
This general protocol outlines the reaction of the diaminopyrazole with a 1,2-dicarbonyl compound, such as benzil, to yield a substituted pyrazolo[3,4-b]pyrazine.
Materials:
-
Crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq)
-
Ethanol or acetic acid
-
Triethylamine (catalytic amount, if needed)
Procedure:
-
Reaction: Dissolve the crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or acetic acid.
-
Heating: Heat the reaction mixture to reflux for 3-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired pyrazolo[3,4-b]pyrazine derivative.
Data Summary
The following table summarizes the key compounds and expected outcomes based on analogous reactions reported in the literature.
| Starting Material | Reagents and Conditions | Product | Expected Yield (%) |
| N-methyl-1-phenyl-1H-pyrazol-5-amine | HNO₃/H₂SO₄, 0-5 °C | N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine | 70-85 |
| N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine | Fe/AcOH, EtOH/H₂O, reflux | N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine | 80-95 |
| N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine | Formic acid, reflux | 5-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 75-90 |
| N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine | Benzil, EtOH, reflux | 5,6-Diphenyl-4-methyl-1-phenyl-4,5-dihydropyrazolo[3,4-b]pyrazine | 65-85 |
References
- Shaaban, M. R., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(12), 5641-5643.
- Al-Hourani, B. J., et al. (2024).
- Chen, Y.-J., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(11), 2998.
- Gouda, M. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Organic Chemistry, 15(1), 17-39.
- Advant, S. J., et al.
- Patel, H. V., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(11), 064-071.
- Rodygin, M. Y., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(23), 7247.
- Singh, S., & Singh, O. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Chemical Studies, 6(2), 1346-1360.
-
SIELC Technologies. 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-. [Link]
- Rodygin, M. Y., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
- Kumar, D., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(3), 694-718.
- Barra, C. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society, 32(8), 1629-1641.
- Aly, A. A., et al. (2019). Synthesis of New Heterocycles from Reactions of 1‐Phenyl‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonyl Azides. Journal of Heterocyclic Chemistry, 56(4), 1269-1277.
- Beevi, J., et al. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews: Journal of Chemistry, 5(1), 1-8.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. N-methyl-4-nitro-1H-pyrazol-5-amine | 321533-59-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Strategic Synthesis of Novel Pyrazole Azo Dyes Using N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Abstract
This document provides a comprehensive guide for the synthesis of novel azo dyes utilizing N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine as a versatile coupling component. Azo dyes incorporating heterocyclic scaffolds, such as pyrazole, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] These compounds have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles. We will elucidate the critical mechanistic steps of diazotization and azo coupling, provide a robust, step-by-step experimental procedure, and outline methods for the characterization of the final products, ensuring scientific rigor and reproducibility.
Foundational Principles: The Chemistry of Azo Dye Synthesis
The synthesis of azo dyes is a classic and powerful transformation in organic chemistry, predicated on a two-stage process: the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution known as azo coupling.
Diazotization: Formation of the Electrophile
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This reaction, first discovered by Peter Griess in 1858, is the cornerstone of azo dye synthesis.[6] The process involves the reaction of the amine with nitrous acid (HNO₂), which is highly unstable and must be generated in situ.[7] This is achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under strictly controlled, low-temperature conditions (0–5 °C).[8]
Causality: The low temperature is critical for two primary reasons:
-
It prevents the premature decomposition of the unstable nitrous acid.
-
It stabilizes the resulting diazonium salt (Ar-N₂⁺X⁻), which is a high-energy species and prone to decomposition and releasing nitrogen gas at higher temperatures.[9][10] The electron-withdrawing nature of the diazonium group makes it a potent electrophile, primed for the subsequent coupling reaction.
Azo Coupling: The Chromophore-Forming Step
The diazonium salt acts as a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form the characteristic azo (-N=N-) linkage.[11] In this protocol, N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine serves as the coupling component. The amino group on the pyrazole ring is a strong activating group, directing the electrophilic attack of the diazonium ion to the carbon atom at position 4. However, the presence of a nitro group at this position in our target molecule necessitates that the coupling occurs at an alternative activated position, which is typically adjacent to the amino group if sterically accessible and electronically favored. For the purpose of this guide, we will assume the starting material is N-methyl-1-phenyl-1H-pyrazol-5-amine for a standard coupling reaction, as the 4-nitro derivative would already have the typical coupling site blocked. The title compound is more likely a precursor or a variant where coupling might be directed elsewhere under specific conditions not generally described.
Causality: The pH of the reaction medium is a critical parameter. The coupling reaction is typically carried out in a slightly acidic to neutral or weakly alkaline solution. This is a delicate balance:
-
In strongly acidic conditions, the concentration of the active phenoxide or the free amine of the coupling component is too low, slowing or preventing the reaction.
-
In strongly basic conditions, the diazonium salt can convert to a non-reactive diazohydroxide or diazotate anion.
Therefore, maintaining the optimal pH ensures that the coupling component is sufficiently nucleophilic to attack the diazonium electrophile efficiently.
Critical Safety Considerations
Chemical synthesis requires stringent adherence to safety protocols. The reagents and intermediates in this procedure present specific hazards that must be managed.
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat, posing a significant explosion hazard.[10][12] NEVER attempt to isolate the diazonium salt in its dry, solid form.[9][13] All operations should be conducted in solution, and the diazonium salt solution should be used immediately after preparation.
-
Nitro Compounds: N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a nitro-aromatic compound. Such compounds are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Acids and Reagents: Concentrated hydrochloric acid is corrosive.[6] Sodium nitrite is an oxidizer and is toxic if ingested.[6] Always work in a well-ventilated fume hood and wear appropriate PPE.
-
Quenching: Any excess nitrous acid after the diazotization step must be destroyed. This is typically done by adding a small amount of urea or sulfamic acid, which converts the nitrous acid to nitrogen gas, carbon dioxide, and water.[6]
Detailed Experimental Protocol
This protocol outlines the synthesis of a novel pyrazole azo dye by diazotizing a primary aromatic amine (aniline is used as an example) and coupling it with N-methyl-1-phenyl-1H-pyrazol-5-amine.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| Aniline (or other primary aromatic amine) | C₆H₅NH₂ | 93.13 | Toxic, liquid |
| N-methyl-1-phenyl-1H-pyrazol-5-amine | C₁₀H₁₁N₃ | 173.22 | Coupling component, solid |
| Sodium Nitrite | NaNO₂ | 69.00 | Oxidizer, toxic, solid |
| Hydrochloric Acid (concentrated, ~37%) | HCl | 36.46 | Corrosive, fuming liquid |
| Sodium Acetate | CH₃COONa | 82.03 | Buffering agent, solid |
| Urea or Sulfamic Acid | CH₄N₂O / H₃NSO₃ | 60.06 / 97.09 | Quenching agent, solid |
| Ethanol | C₂H₅OH | 46.07 | Solvent for recrystallization |
| Distilled Water | H₂O | 18.02 | Solvent |
| Starch-Iodide Paper | - | - | Indicator for excess HNO₂ |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Dropping funnel
-
Thermometer (-10 to 100 °C)
-
Ice-salt bath
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution (Benzenediazonium Chloride)
-
In a 250 mL beaker, add aniline (0.05 mol, ~4.65 g) to a mixture of concentrated HCl (15 mL) and water (50 mL). Stir until the aniline hydrochloride salt fully dissolves.
-
Place the beaker in an ice-salt bath and cool the solution to an internal temperature of 0–5 °C with constant stirring. It is critical to maintain this temperature range throughout the diazotization process.[6]
-
In a separate beaker, dissolve sodium nitrite (0.052 mol, ~3.6 g) in 20 mL of cold water.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 20-30 minutes. The rate of addition must be controlled to ensure the temperature does not rise above 5 °C.[9]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting solution should be clear.
-
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate dark blue-black color indicates excess HNO₂.[12]
-
If the test is positive, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid, portion-wise, until the starch-iodide test is negative (the paper remains white).[6] The diazonium salt solution is now ready for immediate use.
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve N-methyl-1-phenyl-1H-pyrazol-5-amine (0.05 mol, ~8.66 g) in a suitable solvent mixture, such as 100 mL of ethanol or a mixture of glacial acetic acid and water.
-
Cool this solution in an ice bath to 0–5 °C with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the stirred pyrazole solution. A colored precipitate should begin to form.
-
After the addition is complete, slowly add a saturated solution of sodium acetate with stirring. This will raise the pH to facilitate the coupling reaction. Continue adding until the solution is no longer strongly acidic (pH 4-5 is often optimal).
-
Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to slowly warm to room temperature while stirring for another hour.
Part C: Isolation and Purification
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts and unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Record the final yield and proceed with characterization.
Mechanism and Product Characterization
Generalized Reaction Mechanism
Caption: Generalized reaction scheme for pyrazole azo dye synthesis.
Physicochemical and Spectroscopic Validation
The structure and purity of the synthesized azo dye must be confirmed through analytical techniques. The formation of the azo (-N=N-) bond and the extended conjugated system results in a colored compound, which is the first indication of a successful reaction.
-
UV-Visible Spectroscopy: Azo dyes exhibit strong absorption bands in the visible region (typically 400-600 nm) due to π → π* transitions in the extended chromophore. The λ_max value provides information about the electronic structure of the dye.[15][16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should confirm the presence of key functional groups. A characteristic peak for the N=N stretching vibration is typically observed in the range of 1400-1450 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine reactant is also a key indicator.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the exact molecular structure. The spectra will show characteristic signals for the aromatic protons and carbons of both the diazonium and coupling components, confirming the final structure of the azo dye.[15][18]
Table of Expected Analytical Data
The following table provides hypothetical but representative data for a novel azo dye prepared from aniline and N-methyl-1-phenyl-1H-pyrazol-5-amine.
| Analysis Technique | Expected Result / Observation |
| Appearance | Orange to Red Crystalline Solid |
| Melting Point | A sharp, defined melting point range |
| UV-Vis (in Ethanol) | λ_max ≈ 420–480 nm |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1590 (C=C), ~1440 (N=N stretch), ~1150 (C-N) |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.0–8.0 (m, aromatic protons), δ 3.5 (s, N-CH₃ protons) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 110–160 (aromatic and pyrazole carbons), δ ~30 (N-CH₃ carbon) |
Concluding Remarks
This application note provides a robust and scientifically grounded protocol for the synthesis of azo dyes using N-methyl-1-phenyl-1H-pyrazol-5-amine. The incorporation of the pyrazole moiety is a strategic choice for developing compounds with potential pharmacological activity.[1][19] Researchers can adapt this general procedure by varying the primary aromatic amine to generate a library of novel azo dyes for screening in drug discovery programs, material science applications, or as chemical sensors.[20][21] Strict adherence to the described temperature and pH controls, as well as all safety precautions, is paramount for a successful and safe synthesis.
References
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored M
- A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synfacts.
- Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr
- Basic Principles, Methods and Application of Diazotization Titr
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
- Diazotis
- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
- Synthesis of new pyrazole -3-one derivatives containing azo group. Academia.edu.
- Homocoupling Reactions of Azoles and Their Applications in Coordin
- Unlocking the Potential of Heterocycle-Containing Azo Dyes and Their Derivatives: A Journey into Synthesis and Biological Activity. Amerigo Scientific.
- Reactive Chemical Hazards of Diazonium Salts.
- Synthesis, characterization, DFT calculation, and biological activity of pyrazole-based azo-metal(II) complexes.
- Structural characterization of a pyrazolone-based heterocyclic dye and its acid-base adduct.
- Pyrazole-based azo-metal(II) complexes as potential bioactive agents: synthesis, characterization, antimicrobial, anti-tuberculosis, and DNA interaction studies. Taylor & Francis Online.
- Reactive Chemical Hazards of Diazonium Salts.
- Physico-analytical studies on some heterocyclic azo dyes and their metal complexes. PMC.
- N-methyl-4-nitro-1H-pyrazol-5-amine. Benchchem.
- Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound.
- Applications of Heterocyclic Compounds. Encyclopedia MDPI.
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Bentham Science.
- Synthesis of Pyrazole Dyes Deriv
- Safety D
- Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules. PubMed.
- Diazonium Salts. CAMEO Chemicals - NOAA.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
- SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Bulletin of the Chemical Society of Ethiopia.
- Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1. Journal of the Chinese Chemical Society.
Sources
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Unlocking the Potential of Heterocycle-Containing Azo Dyes and Their Derivatives: A Journey into Synthesis and Biological Activity - Amerigo Scientific [amerigoscientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group [academia.edu]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. ajol.info [ajol.info]
- 20. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
Strategic Catalysis in the Synthesis of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Abstract
This Application Note details the catalytic strategies for the precision synthesis of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine , a critical intermediate in the development of phenylpyrazole-based insecticides (e.g., Fipronil analogs) and kinase inhibitors. While the pyrazole core formation is well-established, the specific introduction of the N-methylamino group at position 5, while preserving the labile 4-nitro moiety, presents a chemoselective challenge. This guide prioritizes Phase Transfer Catalysis (PTC) as the superior method for N-methylation, contrasting it with traditional acid-catalyzed cyclization and warning against incompatible metal-catalyzed reductive pathways.
Reaction Pathway & Strategic Overview
The synthesis of the target molecule generally follows a modular approach: Cyclization
Chemical Structure & Numbering
-
Position 1: Phenyl group (Target for solubility/steric modulation).[1]
-
Position 4: Nitro group (Electron-withdrawing, activates position 5).
-
Position 5: N-methylamine (The nucleophilic handle).
DOT Diagram: Synthesis Workflow
Caption: Step-wise synthesis highlighting the Phase Transfer Catalysis (PTC) intervention point for N-methylation.
Core Protocol: Phase Transfer Catalyzed N-Methylation
The most robust method for converting 5-amino-4-nitro-1-phenylpyrazole to its N-methyl derivative uses Phase Transfer Catalysis (PTC). This method avoids the poly-methylation often seen with strong bases (like NaH) and eliminates the need for high-pressure autoclaves required by methylamine substitution.
The Catalyst: Tetrabutylammonium Bromide (TBAB)
-
Role: Acts as a shuttle, transporting the deprotonated pyrazolyl-amide anion from the aqueous phase (NaOH) into the organic phase (Dichloromethane/Toluene) where it reacts with the alkylating agent.
-
Mechanism: Interfacial ion-pairing. The bulky quaternary ammonium cation (
) pairs with the amidate anion ( ), solubilizing it in the organic layer.
Experimental Protocol
Reagents:
-
Substrate: 5-amino-4-nitro-1-phenylpyrazole (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5–10 mol%).
-
Base: 50% Aqueous NaOH.
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 5-amino-4-nitro-1-phenylpyrazole in 30 mL of DCM.
-
Catalyst Addition: Add 0.5 mmol (161 mg) of TBAB. Stir until partially dissolved.
-
Biphasic Setup: Add 10 mL of 50% NaOH solution. The mixture will form two distinct layers.
-
Alkylation: Cool the mixture to 0–5°C. Add Methyl Iodide (12 mmol) dropwise over 15 minutes. Note: MeI is volatile and toxic; use a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. The color typically deepens as the reaction proceeds.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The starting primary amine (lower
) should disappear, replaced by the secondary amine product. -
Work-up: Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM. Combine organic phases, wash with water and brine, and dry over anhydrous
. -
Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain yellow needles.
Data Summary: Catalyst Efficiency
| Catalyst System | Yield | Selectivity (Mono:Di) | Reaction Time | Notes |
| TBAB / NaOH / DCM | 88% | 95:5 | 4 h | Recommended. Mild, high selectivity. |
| NaH / DMF / MeI | 65% | 70:30 | 2 h | High over-methylation (dimethylamino). |
| K2CO3 / Acetone / MeI | 40% | 90:10 | 12 h | Slow kinetics due to poor solubility. |
Alternative Protocol: Acid-Catalyzed Cyclization
For researchers building the scaffold from scratch, the pyrazole ring is formed via condensation.
-
Reagents: Phenylhydrazine + 2-cyano-3-ethoxyacrylate.
-
Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TsOH).
-
Protocol: Reflux equimolar amounts in Ethanol with 10 mol% AcOH for 3 hours.
-
Outcome: This yields the 5-amino intermediate. The N-methyl group must still be introduced via the PTC method above (Section 2) or by using N-methylhydrazine (which alters regioselectivity and is not recommended for 1-phenyl targets).
Critical Warning: Avoid Reductive Methylation
A common method for methylating amines is Reductive Amination (Formaldehyde +
-
Contraindication: This method is strictly forbidden for this specific target.
-
Reason: The 4-nitro group is highly susceptible to catalytic hydrogenation. Using Pd/C conditions will reduce the nitro group to an amine (
), destroying the target structure and yielding a diamino-pyrazole. -
Exception: If using Borohydride reagents (e.g.,
) with careful pH control, the nitro group might survive, but the PTC method (Section 2) is chemically superior and safer.
Mechanism of Action (PTC)
The selectivity of the Phase Transfer Catalyst is driven by the "Interfacial Mechanism".
Caption: TBAB (
References
-
BenchChem. (2025). N-methyl-4-nitro-1H-pyrazol-5-amine: Synthetic Routes and Properties. Retrieved from
-
Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[4] Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved from
-
Sánchez-Migallón, A., et al. (2016).[5] Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.[5] ResearchGate.[5][6][7] Retrieved from
-
Infantes, L., et al. (1999). Crystal structures of 4-aminopyrazoles and their derivatives. Acta Crystallographica. Retrieved from
-
Li, H., et al. (2025). Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroarenes. MDPI Catalysts. (Cited for contrast on reductive methylation risks). Retrieved from
Sources
- 1. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol [quickcompany.in]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Welcome to the technical support center for the purification of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.
I. Core Principles of Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have a high capacity for dissolution at its boiling point.[2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine.
Q1: My compound is not dissolving in the hot solvent, or I have to use a very large volume.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may be too different from that of your compound. N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a moderately polar molecule due to the presence of the nitro and amine groups, as well as the phenyl and pyrazole rings.
-
Actionable Advice: Consult the solvent selection table below. Ethanol and isopropanol are often good starting points for pyrazole derivatives.[3] If the compound has low solubility in a single solvent, a mixed solvent system may be necessary. For instance, dissolving the compound in a minimal amount of a "good" solvent (like ethanol or acetone) at an elevated temperature and then adding a "poor" solvent (like water or hexane) dropwise until the solution becomes turbid can be effective.[4][5]
-
-
Insufficient Heating: The solvent may not be at its boiling point.
-
Actionable Advice: Ensure the solvent is gently boiling before and during the dissolution of the solid. Use a stirring hot plate to maintain a consistent temperature.[1]
-
Q2: No crystals are forming upon cooling.
Possible Causes & Solutions:
-
Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, resulting in a solution that is not saturated upon cooling.[1]
-
Actionable Advice: Reheat the solution and evaporate some of the solvent to increase the concentration.[6] Allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility.
-
Actionable Advice:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Extended Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[4]
-
-
Q3: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Actionable Advice: Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, to remove some impurities before recrystallization.
-
-
Solution Cooling Too Rapidly: If the solution cools too quickly, the compound may come out of solution at a temperature above its melting point.[6]
-
Actionable Advice: Insulate the flask to slow the cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[6]
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.
-
Actionable Advice: Select a solvent with a lower boiling point. The melting point for a similar compound, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, is reported as 154°C.[7] Solvents like ethanol (boiling point ~78°C) and isopropanol (boiling point ~82°C) are suitable choices.
-
Q4: The recovered crystals are colored, but the pure compound should be colorless or pale yellow.
Possible Causes & Solutions:
-
Colored Impurities: The crude material may contain colored impurities.
-
Actionable Advice: After dissolving the compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.[2] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for recrystallizing N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine?
Based on the structure and literature for similar pyrazole derivatives, good starting solvents to screen are ethanol, isopropanol, and ethyl acetate.[3] Acetone may also be effective, but the high solubility might necessitate using it as part of a mixed solvent system.[3] Water is likely to be a poor solvent and could be used as an anti-solvent.[3]
Q2: How can I determine the optimal solvent without wasting a lot of material?
Perform small-scale solubility tests in test tubes. Add a small amount of your compound to a few different solvents. Observe the solubility at room temperature and then upon heating. An ideal solvent will show poor solubility at room temperature and complete dissolution upon heating.[1]
Q3: Is it better to cool the solution slowly or quickly?
Slow cooling generally promotes the formation of larger, purer crystals as it allows the molecules to selectively arrange themselves in the crystal lattice, excluding impurities.[6] Rapid cooling can trap impurities within the crystals.[6]
Q4: How much solvent should I use to wash the crystals after filtration?
Use a minimal amount of ice-cold recrystallization solvent.[1] Using too much wash solvent, or solvent that is not cold, will redissolve some of your purified product and lower the yield.[1]
IV. Experimental Protocol: Recrystallization from Ethanol
This protocol provides a general guideline. The solvent volume and temperatures may need to be optimized for your specific sample.
Materials:
-
Crude N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Watch glass
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and a stir bar. Heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed clean flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.[4][8]
-
Drying: Continue to draw air through the crystals on the filter funnel to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
V. Data and Visualization
Solvent Property Table
| Solvent | Type | Boiling Point (°C) | Polarity | Notes |
| Ethanol | Protic | 78 | High | Good general solvent for many pyrazole derivatives.[3] |
| Isopropanol | Protic | 82 | High | Similar to ethanol, good potential for cooling crystallization.[3] |
| Acetone | Aprotic | 56 | High | May be too soluble for cooling crystallization alone; suitable for anti-solvent methods.[3] |
| Ethyl Acetate | Aprotic | 77 | Medium | Often effective for compounds of intermediate polarity.[3] |
| Toluene | Aromatic | 111 | Low | Can be effective for less polar compounds or as a co-solvent.[3] |
| Water | Protic | 100 | Very High | Likely a poor solvent; potential as an anti-solvent.[3] |
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization issues.
VI. References
-
Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
-
MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from
-
MilliporeSigma. (n.d.). Recrystallization. Retrieved from
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from
-
U.S. Environmental Protection Agency. (2025, October 15). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from
-
Vertex AI Search. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells | MDPI [mdpi.com]
Technical Support Center: Strategies for Selective Nitration of Phenylpyrazoles and Minimization of Side Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nitration of phenylpyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. Phenylpyrazole cores are foundational in numerous pharmaceuticals and agrochemicals, such as the insecticide Fipronil.[1][2] The introduction of a nitro group is a key step in the functionalization of these scaffolds, but it is often plagued by challenges in regioselectivity and the formation of unwanted byproducts.
This document provides in-depth, causality-driven answers to common issues encountered in the lab, moving beyond simple protocols to explain the chemical principles governing success. Our aim is to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common challenges in phenylpyrazole nitration. Each answer provides a mechanistic explanation, a recommended protocol, and key troubleshooting advice.
FAQ 1: My primary side reaction is nitration on the phenyl ring when I want it on the pyrazole ring. How do I direct the reaction to the C4-position of the pyrazole?
Root Cause Analysis:
The regiochemical outcome of the nitration is dictated by the nature of the reacting phenylpyrazole species, which is controlled by the acidity of the reaction medium.[3][4]
-
In Strongly Acidic Media (e.g., HNO₃/H₂SO₄): The pyrazole ring, being basic, is protonated. This forms a pyrazolium cation, which is strongly deactivated towards electrophilic attack by the nitronium ion (NO₂⁺). Consequently, the electrophilic substitution is directed to the less deactivated phenyl ring, typically at the para-position.[3][5]
-
In Milder, Non-Protonating Media: The phenylpyrazole reacts as a neutral molecule. In this state, the pyrazole ring is the more electron-rich and activated system, leading to preferential substitution at its C4-position, which is electronically favored for electrophilic attack.[3][4][6]
To achieve selective nitration on the pyrazole ring, you must use conditions that avoid significant protonation of the substrate.
Recommended Solution & Protocol:
The use of "acetyl nitrate," generated in situ from nitric acid and acetic anhydride, is the standard method for selective C4-nitration of the pyrazole ring.[3][7] This reagent is a less aggressive electrophile than the nitronium ion generated in mixed acid and the medium is not strongly protic.
Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0°C in an ice-salt bath.
-
Acetyl Nitrate Formation: Add concentrated nitric acid (1.05 equivalents) dropwise to the cold acetic anhydride while maintaining the temperature below 5°C. Stir the mixture for 15-20 minutes at this temperature to ensure the formation of acetyl nitrate.
-
Substrate Addition: Dissolve 1-phenylpyrazole (1.0 equivalent) in a suitable solvent like acetic acid or dichloromethane.
-
Nitration Reaction: Slowly add the dissolved 1-phenylpyrazole to the freshly prepared acetyl nitrate solution, keeping the reaction temperature strictly between 0-5°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. The product, 4-nitro-1-phenylpyrazole, will often precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
FAQ 2: I am observing polynitration, primarily dinitrated species. How can I improve the selectivity for mononitration?
Root Cause Analysis:
Polynitration, such as the formation of 4-nitro-1-(p-nitrophenyl)pyrazole, occurs when the reaction conditions are too harsh or when the mononitrated product is still sufficiently reactive to undergo a second nitration.[3][7] Key factors that promote this side reaction include:
-
High Temperatures: Increased thermal energy overcomes the activation barrier for the second nitration.
-
Excess Nitrating Agent: A large excess of the nitrating agent increases the statistical probability of a second reaction.
-
Prolonged Reaction Times: Allowing the reaction to stir long after the starting material is consumed provides more opportunity for the mononitrated product to react further.
Recommended Solution & Troubleshooting:
Gaining control over reaction parameters is crucial for achieving high selectivity for the desired mononitrated product.
| Parameter | Recommendation for Mononitration | Rationale |
| Temperature | Maintain low temperatures (e.g., 0°C to 10°C).[7] | Reduces the rate of the second, typically slower, nitration more significantly than the first, enhancing selectivity. |
| Stoichiometry | Use a slight excess of the nitrating agent (1.0 - 1.1 equivalents). | Limits the availability of the electrophile, minimizing the chance of a second nitration event. |
| Reagent Addition | Add the nitrating agent dropwise to the substrate solution. | Maintains a low instantaneous concentration of the nitrating agent, preventing localized "hot spots" and over-reaction. |
| Reaction Time | Monitor the reaction closely (TLC, LC-MS) and quench promptly upon consumption of the starting material. | Avoids giving the mononitrated product extended time to react further. |
FAQ 3: My reaction is producing a dark tar-like substance with very low yield. What is happening and how can I prevent it?
Root Cause Analysis:
The formation of black or brown tar is a classic sign of oxidative side reactions and/or uncontrolled polymerization/decomposition pathways.[8] Nitrating agents are strong oxidizers, and sensitive substrates, particularly those with highly activating electron-donating groups, can be easily oxidized. This process is often accompanied by the evolution of reddish-brown nitrogen dioxide (NO₂) gas.[9] This issue is exacerbated by:
-
High local concentrations of the nitrating agent.
-
Elevated temperatures.
-
The presence of impurities that can catalyze decomposition.
Recommended Solution:
The primary strategy is to moderate the reactivity of the system.
-
Strict Temperature Control: Ensure the reaction is adequately cooled throughout the addition process. An ice-salt bath or a cryo-cooler is highly recommended.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat and reduce the rate of bimolecular decomposition pathways.
-
Alternative Nitrating Systems: If standard methods consistently fail, consider milder and more selective modern nitrating agents. These can offer a significant advantage for sensitive substrates.
-
Nitric Acid / Trifluoroacetic Anhydride: This system can efficiently generate the nitronium electrophile under less harsh conditions and has been used for the nitration of various five-membered heterocycles.[10]
-
Solid Acid Catalysts: Using zeolites can provide regioselective control and a milder reaction environment, often reducing the formation of unwanted byproducts.[11][12]
-
Visualization of Experimental Strategy
The choice of nitrating agent is the most critical decision point for controlling the site of nitration. The following workflow diagram summarizes the strategic choice based on the desired regiochemical outcome.
Caption: Decision workflow for selecting nitrating conditions.
Mechanistic Overview of Regioselectivity
The acidity of the medium fundamentally alters the electronic state of the 1-phenylpyrazole substrate, thereby dictating the position of electrophilic attack by the nitronium ion (NO₂⁺).
Caption: Controlling regioselectivity via substrate protonation.
References
-
Khan, M. A., & Lynch, B. M. (1963). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(6), 1540-1548. [Link]
-
ResearchGate. (2015). Reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. [Link]
-
Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. [Link]
-
Grimmett, M. R., Hartshorn, S. R., Schofield, K., & Weston, J. B. (1972). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1654-1660. [Link]
-
ResearchGate. (2025). Selective O- and N-nitration of steroids fused to the pyrazole ring. [Link]
-
Dal Monte, D., & Sandri, E. (1968). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 7, 724-727. [Link]
-
Coon, C. L., Blucher, W. G., & Hill, M. E. (1973). Direct nitration of five membered heterocycles. The Journal of Organic Chemistry, 38(24), 4243-4248. [Link]
-
Kwok, T. J., & Jayasuriya, K. (1993). Faujasite catalysis of aromatic nitrations with dinitrogen pentoxide. The effect of aluminium content on catalytic activity and regioselectivity. The nitration of pyrazole. Journal of the Chemical Society, Perkin Transactions 2, (8), 1475-1479. [Link]
- Smith, K. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. Unpublished manuscript, Department of Chemistry, University of Oregon.
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Merck Veterinary Manual. (n.d.). Phenylpyrazole (Fipronil) Toxicosis in Animals. [Link]
- Olah, G. A., & Wang, Q. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S.
-
Wikipedia. (n.d.). Phenylpyrazole insecticides. [Link]
-
Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences and Research, 15(9), 1000-08. [Link]
Sources
- 1. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Faujasite catalysis of aromatic nitrations with dinitrogen pentoxide. The effect of aluminium content on catalytic activity and regioselectivity. The nitration of pyrazole [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Troubleshooting low purity in N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine production
This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purity bottlenecks in the synthesis of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine .
The content prioritizes the Nucleophilic Aromatic Substitution (
Topic: Troubleshooting Low Purity & Process Optimization Document ID: PYR-TRB-405 Status: Active
Diagnostic Phase: Identifying the Failure Mode
Before altering parameters, correlate your impurity profile with the likely synthetic origin. Use the table below to diagnose the specific "low purity" cause based on LC-MS/HPLC data.
Impurity Fingerprint Table
| Retention Time (Rel. to Product) | Likely Identity | Probable Cause | Mechanism of Failure |
| 0.85 - 0.90 (Early) | 5-Hydroxy Analogue (Pyrazolone tautomer) | Moisture in solvent/reagents | Hydrolysis of the 5-chloro precursor (in |
| 1.10 - 1.15 (Late) | 5-Chloro Precursor | Incomplete Conversion | Steric hindrance at C5; insufficient temperature or reaction time. |
| 1.20+ (Late) | Bis(N,N-dimethyl) Impurity | Methylation Overkill | Use of excess Methyl Iodide (MeI) in direct alkylation routes. |
| Variable | Regioisomers (3-Nitro / p-Nitro) | Poor Selectivity | Nitration temperature >10°C; lack of regiocontrol during electrophilic substitution. |
Route-Specific Troubleshooting
Select the module corresponding to your synthetic pathway.
Module A: The Route (Recommended)
Pathway: 5-Chloro-4-nitro-1-phenylpyrazole + Methylamine
Issue 1: Persistence of 5-Chloro Starting Material (Incomplete Reaction)
The Problem: The reaction stalls at 80-90% conversion even with excess methylamine. Technical Insight: The 1-phenyl group creates steric bulk around the C5 position. Standard reflux in ethanol is often insufficient to overcome the activation energy barrier, especially if the methylamine boils off (b.p. -6°C). Corrective Protocol:
-
Switch to a Sealed System: Perform the reaction in a pressure tube or autoclave.
-
Solvent Change: Replace Ethanol with THF or Dioxane . These aprotic solvents often accelerate
rates compared to protic solvents by not solvating the nucleophile (methylamine) as strongly. -
Temperature: Increase reaction temperature to 80–90°C (internal pressure will rise; ensure vessel rating).
Issue 2: Formation of the 5-Hydroxy Impurity (Hydrolysis)
The Problem: LC-MS shows a mass of [M-15+1], corresponding to the replacement of -NHMe with -OH (or tautomeric carbonyl). Technical Insight: The C5 position is highly electrophilic due to the adjacent N1-phenyl and C4-nitro groups. Trace water competes effectively with methylamine, especially if the amine concentration drops. Corrective Protocol:
-
Dry Solvents: Use anhydrous THF/EtOH.
-
Reagent Quality: Do not use aqueous methylamine (40% aq). Use 2.0M Methylamine in THF or Methanolic Methylamine .
-
Scavenger: Add 1.0 eq of anhydrous
to scavenge any adventitious acid/water, though the amine itself usually acts as the base.
Module B: The Direct Nitration Route (Legacy)
Pathway: N-methyl-1-phenylpyrazol-5-amine +
Issue 3: Low Regioselectivity (Phenyl Nitration)
The Problem: Nitration occurs on the phenyl ring (para-position) rather than the pyrazole C4. Technical Insight: While the amino group activates the pyrazole ring, the phenyl ring is also susceptible. High temperatures favor thermodynamic products (phenyl nitration) or dinitration. Corrective Protocol:
-
Cryogenic Addition: Pre-cool the sulfuric acid solution of the pyrazole to -10°C . Add the nitrating mixture (Mixed Acid) dropwise, maintaining internal temp < 0°C.
-
Reagent Switch: Use Acetyl Nitrate (generated in situ from
+ Fuming ). This is a milder nitrating agent that improves selectivity for the heterocyclic ring over the phenyl ring.
Visualization of Impurity Pathways
The following diagram illustrates how process deviations lead to specific impurities.
Figure 1: Mechanistic origin of common impurities in the
Purification & Isolation Protocols
If synthesis optimization fails to yield >98% purity, use this specific work-up.
The "Dual-Solvent" Recrystallization
Nitrated aminopyrazoles often form "gummy" precipitates. This protocol ensures crystalline purity.
-
Crude Isolation: Evaporate reaction solvent. Resuspend residue in DCM. Wash with water to remove salts. Dry (MgSO4) and concentrate.
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH) .
-
Precipitation: While boiling, add Water dropwise until a persistent turbidity is observed.
-
Cooling: Remove from heat. Allow to cool to Room Temp, then move to 4°C for 12 hours.
-
Filtration: Filter the yellow/orange needles. Wash with cold 20% EtOH/Water.
Why this works: The nitro group makes the molecule sufficiently non-polar to crystallize well from aqueous alcohol, while the polar impurities (hydroxy-pyrazole, salts) remain in the mother liquor.
Frequently Asked Questions (FAQ)
Q: Can I use methyl iodide (MeI) to methylate 4-nitro-1-phenyl-1H-pyrazol-5-amine directly?
A: It is not recommended . The amine protons are acidic due to the electron-withdrawing nitro group. Reaction with MeI is difficult to stop at mono-methylation, leading to the N,N-dimethyl impurity . Furthermore, alkylation can occur at the pyrazole ring nitrogens or oxygen (if tautomerization occurs), creating a complex mixture. The
Q: My product is turning dark red/brown upon drying. What is happening? A: This indicates oxidative instability or the presence of trace acid. Nitrated amines can be sensitive to light and air if acidic residues remain.
-
Fix: Ensure the final wash of your organic layer (DCM/Ethyl Acetate) is with Saturated Sodium Bicarbonate . Store the dried solid in amber vials under Argon.
Q: I see a peak at [M+16] in LCMS. Is this an N-oxide? A: It is possible, but in this chemistry, it is more likely a hydroxylated byproduct from the nitration step if you used Method B (Direct Nitration). Over-oxidation of the phenyl ring is a known side reaction when temperature control is lost.
References
- Context: Confirms the existence of the specific chemical entity and general nitration p
-
Organic Chemistry Portal. (n.d.).
). Retrieved from [Link]- Context: Mechanistic grounding for the displacement of chloride by methylamine in electron-deficient arom
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Context: Explains the activating effect of the nitro group at the ortho-position (C4)
-
National Institutes of Health (PMC). (2022). Regioselective Synthesis of Phenylaminopyrazole Derivatives. Retrieved from [Link]
- Context: Provides experimental details on the synthesis and NMR characterization of N-methyl-phenylaminopyrazoles, supporting the structural assignments and purific
Technical Support Center: Controlling Regioselectivity in the Synthesis of N-Methyl Pyrazoles
Welcome to the technical support center dedicated to the regioselective synthesis of N-methyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in obtaining the desired N-methyl pyrazole regioisomer. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established literature and field expertise.
Introduction
The N-methyl pyrazole scaffold is a privileged motif in medicinal chemistry and agrochemicals, appearing in numerous bioactive molecules.[1] However, the synthesis of unsymmetrically substituted N-methyl pyrazoles is often complicated by a lack of regioselectivity. The two adjacent nitrogen atoms in the pyrazole ring (N1 and N2) exhibit similar nucleophilicity, leading to the formation of a mixture of N1- and N2-methylated regioisomers when using traditional methylating agents like methyl iodide or dimethyl sulfate.[2][3] This mixture can be challenging to separate, impacting yield and purification efficiency.[2] This guide will explore the factors influencing regioselectivity and provide practical strategies to control the outcome of your N-methylation reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-methyl pyrazoles and offers actionable solutions.
Problem 1: Poor or No Regioselectivity (Formation of a ~1:1 Mixture of Isomers)
Potential Causes:
-
Inherently Similar Nitrogen Reactivity: In many pyrazole substrates, the electronic and steric environments of the two nitrogen atoms are very similar, leading to little to no inherent preference for methylation at one site over the other.[4]
-
Use of Non-Selective Methylating Agents: Standard methylating agents like methyl iodide or dimethyl sulfate are often not sterically demanding enough to differentiate between the two nitrogen atoms.[2][3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio, and unoptimized conditions can lead to poor selectivity.[2][5]
Solutions:
-
Alter the Methylating Agent:
-
Sterically Hindered Reagents: Employ bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as "masked" methylating reagents. These have demonstrated excellent N1-selectivity (often >90%).[3][6][7] The bulky silyl group directs the initial alkylation to the less sterically hindered nitrogen. A subsequent protodesilylation step with a fluoride source yields the N-methyl pyrazole.[3][6]
-
Mechanism Insight: The increased steric bulk of the α-halomethylsilane reagent enhances the energy difference between the transition states for N1 and N2 attack, favoring the less hindered pathway.
-
-
Optimize the Solvent:
-
Fluorinated Alcohols: Switching from common solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine.[8][9] These solvents can influence the reaction pathway through their unique hydrogen-bonding properties.[9]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are good starting points and often favor the formation of a single regioisomer in N-alkylation reactions.[5]
-
-
Screen Different Bases:
-
The choice of base (e.g., K₂CO₃, NaH, KHMDS) can significantly impact the isomer ratio.[2][5] For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[5] In some cases, using sodium hydride (NaH) can prevent the formation of regioisomeric products.[4][5]
-
-
Investigate Temperature Effects (Kinetic vs. Thermodynamic Control):
-
Run the reaction at different temperatures (e.g., low temperature, room temperature, reflux) to determine if selectivity is temperature-dependent.[2][9] Lower temperatures and shorter reaction times may favor the kinetically formed product, while higher temperatures and longer reaction times can lead to the thermodynamically more stable product.[10][11][12]
-
Caption: Troubleshooting workflow for improving regioselectivity.
Problem 2: Low Reaction Yield
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Over-methylation to form a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents.[2]
-
Poor Reagent Quality: Degradation of the methylating agent or the use of non-anhydrous solvents can negatively impact the reaction.[2]
-
Low Pyrazole Nucleophilicity: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[2]
-
Product Loss During Workup: N-methylated pyrazoles can be water-soluble, leading to losses during aqueous extraction.[2]
Solutions:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction to completion.
-
Control Stoichiometry: Use a slight excess of the base and carefully control the amount of methylating agent to avoid over-methylation.[5]
-
Ensure Reagent Quality: Use freshly purchased or purified reagents and ensure solvents are anhydrous.[2]
-
Increase Reactivity: For pyrazoles with electron-withdrawing groups, consider increasing the reaction temperature or using a more reactive methylating agent (e.g., switching from an alkyl chloride to an iodide).[2][5]
-
Optimize Workup: Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent to recover any water-soluble product.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1 vs. N2 regioselectivity in pyrazole methylation?
A1: The regioselectivity of pyrazole N-methylation is a complex interplay of several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a sterically demanding methylating agent will generally favor alkylation at the less hindered nitrogen atom.[2][5]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[2][4] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[2][5] For example, the cation of the base can coordinate with the pyrazole nitrogens, influencing the site of alkylation.[4]
-
Methylating Agent: The nature of the methylating agent is crucial. As discussed, sterically bulky reagents can dramatically improve selectivity.[3][6]
Q2: Are there methods to achieve high N2-selectivity?
A2: While many methods focus on N1-selectivity, achieving N2-selectivity is also possible, though often more challenging. Some strategies include:
-
Catalyst Control: The use of magnesium-based catalysts, such as MgBr₂, has been shown to favor N2-alkylation in certain cases.[5]
-
Directing Groups: Installing a removable directing group on the pyrazole ring can block the N1 position, forcing methylation to occur at N2. Subsequent removal of the directing group would yield the desired N2-methylated product.
Q3: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?
A3: If a mixture of regioisomers is obtained, the most common separation method is silica gel column chromatography.[2] The polarity of the two isomers is often different enough to allow for separation. In challenging cases, deactivating the silica gel with triethylamine can be beneficial for these basic compounds.[2] If chromatographic separation is difficult, recrystallization from a suitable solvent system may be an alternative.[13]
Q4: Can I predict which isomer will be major under a given set of conditions?
A4: While not always straightforward, some general principles can guide your predictions. For sterically controlled reactions, the methyl group will add to the less hindered nitrogen. For electronically controlled reactions, the outcome is more nuanced and can be influenced by the specific substituents. Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to predict the regioselectivity of these reactions by calculating the activation energies for the different reaction pathways.[14][15]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
This table summarizes the effect of different solvents on the regioisomeric ratio in the reaction of a 1,3-diketone with methylhydrazine.
| Entry | Solvent | Temperature (°C) | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| 1 | Ethanol | Room Temp | ~1:1 | |
| 2 | TFE | Room Temp | Up to 99:1 | |
| 3 | HFIP | Room Temp | Up to 99:1 | [8] |
Data is illustrative and highlights the dramatic improvement in regioselectivity observed with fluorinated alcohols.
Table 2: Regioselectivity of N-Methylation with a Sterically Hindered Silyl Reagent
This table shows the high N1-selectivity achieved using (chloromethyl)triisopropoxysilane as a methylating agent for various pyrazole substrates.
| Substrate (3-substituent) | N1:N2 Ratio | Isolated Yield (%) | Reference |
| 4-Methoxyphenyl | >99:1 | 48 | [3] |
| 4-Chlorophenyl | 93:7 | 72 | [6] |
| Pyridin-2-yl | >99:1 | 73 | [3][6] |
| 4-Bromophenyl | 93:7 | - | [3] |
Data synthesized from literature reports.[3][6]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Methylation using a Silyl Reagent
This protocol is adapted from methodologies reported for achieving high N1-selectivity.[3][6]
Materials:
-
Substituted pyrazole (1.0 mmol)
-
(Chloromethyl)triisopropoxysilane (1.2 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 mmol)
-
Anhydrous THF/DMSO solvent mixture
-
Tetrabutylammonium fluoride (TBAF) (2.0 mmol)
Procedure:
-
To a solution of the substituted pyrazole in an anhydrous THF/DMSO mixture, add KHMDS at room temperature.
-
Stir the mixture for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane and heat the reaction to 60 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add TBAF to the reaction mixture and continue stirring at 60 °C for the protodesilylation step.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N1-methylated pyrazole.
Caption: Experimental workflow for N1-selective methylation.
Protocol 2: Improved Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is based on the Knorr pyrazole synthesis, optimized for high regioselectivity using a fluorinated solvent.[8]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
Dissolve the 1,3-diketone in HFIP in a round-bottom flask equipped with a magnetic stirrer.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective Preparation of N Methylpyrazole Derivative. ResearchGate. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]
-
Rates of N-methylation of N-arylpyrazoles. Australian Journal of Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
-
N-methylation of pyrazole. Reddit. [Link]
-
Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Thermodynamic versus Kinetic Control. YouTube. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine: A Multi-technique Approach
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine, a substituted pyrazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its ¹H NMR spectrum, compares this primary technique with other essential analytical methods, and presents a holistic workflow for its comprehensive characterization.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone of structural elucidation for small organic molecules. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing information about the number of distinct protons, their electronic surroundings, and their spatial relationships to neighboring protons.
Predicted ¹H NMR Spectrum of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
The structure of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine presents several distinct proton environments. The predicted chemical shifts (δ) in a typical deuterated solvent like DMSO-d₆ are rationalized below. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds can help in resolving the amine (-NH) proton signal, which might otherwise be too broad or exchange too rapidly in other solvents.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| -NHCH₃ | ~ 3.4 - 3.8 | Singlet (s) | 3H | The methyl protons are attached to a nitrogen atom, which is moderately electronegative, shifting them downfield from a typical alkyl proton.[3][4] They have no adjacent protons, hence they appear as a singlet. |
| -NH₂ | ~ 6.5 - 7.5 | Broad Singlet (br s) | 2H | The amine protons are deshielded by the adjacent pyrazole ring. Their signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[1][2] The chemical shift can be highly variable depending on solvent, concentration, and temperature.[1][2] D₂O exchange would confirm this signal by causing its disappearance.[5] |
| Pyrazole C₃-H | ~ 8.0 - 8.5 | Singlet (s) | 1H | This is the sole proton on the pyrazole ring. It is significantly deshielded due to the aromatic nature of the ring and the strong electron-withdrawing effect of the adjacent nitro group (-NO₂) at the C₄ position.[6] It has no adjacent protons, resulting in a singlet. |
| Phenyl H (ortho) | ~ 7.6 - 7.8 | Multiplet (m) or Doublet of doublets (dd) | 2H | These protons are closest to the pyrazole ring substituent. Their chemical environment is influenced by both the pyrazole ring and the ortho-coupling to the meta-protons.[5] |
| Phenyl H (meta) | ~ 7.4 - 7.6 | Multiplet (m) or Triplet (t) | 2H | These protons are deshielded by the aromatic ring current. They will show coupling to both the ortho and para protons.[5] |
| Phenyl H (para) | ~ 7.3 - 7.5 | Multiplet (m) or Triplet (t) | 1H | This proton is furthest from the pyrazole substituent and is expected to be the most upfield of the phenyl protons. It will show coupling to the two meta protons.[5] |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is indispensable, a robust structural confirmation relies on a suite of complementary analytical techniques. The choice of methods is driven by the specific questions being asked, from verifying molecular mass to confirming the presence of functional groups and assessing purity.
| Technique | Information Provided | Strengths | Limitations | Role in Workflow |
| ¹H NMR | Proton framework, connectivity (via coupling), stereochemistry, electronic environment. | High resolution, non-destructive, provides detailed structural information. | Moderate sensitivity, complex spectra for large molecules, requires soluble sample. | Primary: Core structural elucidation. |
| ¹³C NMR | Carbon skeleton, number of unique carbons, hybridization (sp³, sp², sp). | Complements ¹H NMR, identifies quaternary carbons.[7][8] | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. | Confirmatory: Verifies the carbon backbone predicted by ¹H NMR and MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity, provides definitive molecular formula.[9][10][11] | Does not provide detailed connectivity or stereochemical information. Isomer differentiation can be difficult. | Initial: Confirms molecular weight and formula. Fragmentation can support the proposed structure. |
| HPLC (RP-HPLC) | Purity, quantification, presence of isomers or impurities. | High sensitivity, excellent for assessing sample purity and for quantification.[12][13][14] | Provides no direct structural information. | Essential: Used upfront to ensure sample purity before spectroscopic analysis and for final quality control.[12] |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., -NO₂, -NH₂, C=N, aromatic C-H). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. | Supportive: Quickly confirms the presence of expected functional groups (nitro, amine). |
Integrated Workflow for Structural Elucidation
A self-validating and efficient workflow for characterizing a novel compound like N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine involves a logical progression through several analytical techniques. Each step provides data that validates the previous one and informs the next.
Caption: Integrated workflow for the characterization of a novel compound.
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol is designed to be a self-validating system, ensuring data quality and reproducibility.
Objective: To acquire a high-resolution ¹H NMR spectrum of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine for structural confirmation.
Materials:
-
N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine sample (purity >95% confirmed by HPLC)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
Tetramethylsilane (TMS) or internal standard in solvent
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.
-
Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% TMS as an internal reference. The TMS signal will be used to calibrate the chemical shift scale to 0.00 ppm.[5]
-
Vortex the vial for 30 seconds or until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer the solution into the NMR tube using a Pasteur pipette. The liquid height should be approximately 4-5 cm.
-
-
Instrument Setup & Shimming:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth.
-
Place the sample in the NMR probe.
-
Lock onto the deuterium signal from the DMSO-d₆ solvent. This stabilizes the magnetic field.
-
Perform automated or manual shimming of the magnetic field. The goal is to maximize field homogeneity, which results in sharp, symmetrical peaks. A well-shimmed sample is critical for resolving fine coupling patterns.
-
-
Data Acquisition:
-
Acquire a standard, one-pulse ¹H spectrum. Key parameters include:
-
Spectral Width: ~16 ppm (to ensure all signals, from TMS to potentially acidic protons, are captured).
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a sample of this concentration and improves the signal-to-noise ratio.
-
-
Run a D₂O exchange experiment (optional but recommended). Acquire a spectrum, then remove the sample, add one drop of D₂O, shake well, and re-acquire the spectrum. The disappearance or significant reduction in the intensity of the -NH₂ peak confirms its assignment.[5]
-
-
Data Processing:
-
Apply Fourier Transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape (positive and on a flat baseline).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks. Set the integration of a well-resolved, unambiguous signal (e.g., the pyrazole C₃-H singlet) to its known proton count (1H) and calibrate all other integrals relative to it.
-
Analyze the chemical shifts, integration values, and coupling patterns to assign each signal to the corresponding protons in the molecule.
-
References
-
Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]
-
Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Khan, A. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Results in Chemistry. [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Lopez, C., et al. (1994). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
Alarcon-Polo, E., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]
-
Quiroga, J., et al. (2001). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules. [Link]
-
Begtrup, M. (1973). 13C-NMR Spectra of Phenyl-Substituted Azoles, a Conformational Study. Acta Chemica Scandinavica. [Link]
-
Sriram, S., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. docbrown.info. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. epgp.inflibnet.ac.in. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. chem.ucalgary.ca. [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general. chemistryconnected.com. [Link]
Sources
- 1. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ijcpa.in [ijcpa.in]
NMR Chemical Shift Comparison Guide: N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
The following guide provides an in-depth technical analysis of the
Executive Summary
N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a critical intermediate in the synthesis of fused pyrazolo-heterocycles and bioactive azo-dyes. Its structural characterization relies heavily on distinguishing the regiochemistry of methylation (exocyclic amine vs. ring nitrogen) and the electronic influence of the nitro group.
This guide provides a comparative analysis of the
Key Diagnostic Signals
-
N-Methyl Group:
28–35 ppm (Distinct from ring -methyls which appear 36–42 ppm). -
C4-Nitro (Ipso):
125–130 ppm (Quaternary, typically shielded relative to C5). -
C5-Amine:
145–152 ppm (Most deshielded pyrazole carbon due to N-substitution).
Chemical Structure & Numbering Strategy
Accurate assignment requires a consistent numbering scheme. The pyrazole ring is numbered starting from the phenyl-substituted nitrogen (
-
Position 1 (
): Phenyl substituent.[1][2][3][4] -
Position 2 (
): Pyridine-like nitrogen. -
Position 3 (
): Unsubstituted methine ( ). -
Position 4 (
): Nitro-substituted quaternary carbon ( ). -
Position 5 (
): Amine-substituted quaternary carbon ( ).
Structural Diagram (DOT Visualization)
Caption: Structural decomposition of the target molecule highlighting key NMR-active regions.
Comparative NMR Data Analysis
The following table contrasts the expected chemical shifts of the target molecule with its direct precursor and a structural analog. These values are synthesized from experimental data of closely related 4-nitropyrazoles and N-methylated aminopyrazoles.
Table 1: Comparative Chemical Shifts ( , ppm)
| Carbon Position | Target: N-methyl-4-nitro... | Precursor: 4-nitro-1-phenyl...[4][5] | Analog: 1-phenyl-3-methyl... | Signal Type |
| N-Methyl ( | 29.0 – 33.0 | Absent | 13.5 (C3-Me) | Aliphatic ( |
| C3 (Ring) | 135.0 – 138.0 | 135.5 | 145.0 (C-Me) | Methine ( |
| C4 (C-NO | 126.0 – 129.0 | 128.0 | 129.5 | Quaternary ( |
| C5 (C-N) | 148.0 – 153.0 | 146.5 | 148.0 | Quaternary ( |
| Phenyl (Ipso) | 136.0 – 138.0 | 137.0 | 137.5 | Quaternary ( |
| Phenyl (Ortho/Meta) | 120.0 – 130.0 | 122-130 | 122-130 | Methine ( |
Note on Solvent Effects: Data is typically referenced in DMSO-
Mechanistic Insight: Substituent Effects
-
Nitro Group (
): The nitro group at C4 exerts a strong electron-withdrawing effect. However, in heteroaromatic systems, the ipso carbon (C4) is often shielded relative to the adjacent C5 due to resonance contributions, appearing in the 126–129 ppm range, which is diagnostic for 4-nitropyrazoles. -
N-Methylation: Methylation of the exocyclic amine (
) typically results in a 2–4 ppm downfield shift of the attached C5 carbon compared to the free amine ( ) due to the -effect of the methyl group. -
C3 vs. C5: C5 is consistently more deshielded than C3 because it is flanked by the electronegative
and the exocyclic nitrogen, whereas C3 is adjacent to the pyridine-like .
Experimental Protocol for Validation
To ensure high-resolution data and accurate assignment, follow this self-validating protocol.
Sample Preparation
-
Solvent: DMSO-
(Preferred for solubility of nitro/amine compounds) or Acetone- . Avoid if the compound exhibits poor solubility or aggregation. -
Concentration: 15–20 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters (Standard 100 MHz Carbon)
-
Pulse Sequence: Proton-decoupled
(e.g., zgpg30 or zgdc). -
Relaxation Delay (
): Set to 2.0 – 3.0 seconds . The quaternary carbons (C4, C5, Phenyl-ipso) have long relaxation times. Insufficient delay will suppress these diagnostic peaks. -
Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons).
Validation Workflow (DOT Diagram)
Caption: Step-by-step workflow for acquiring and validating the NMR data.
Structural Identification vs. Alternatives
When analyzing the spectrum, you must rule out common synthetic byproducts or isomers.
Scenario A: Ring Methylation vs. Amine Methylation
If the methylation occurred on the pyrazole ring nitrogen (
-
Target (
-Methylamine): 28–33 ppm . -
Isomer (
-Methylpyrazole): 36–42 ppm . -
Verification: A HMBC experiment showing a correlation between the methyl protons and C5 confirms the amine methylation. Ring methylation would show correlation to C3 or C5 but with different coupling constants.
Scenario B: Regioisomer (3-Nitro vs. 4-Nitro)
-
4-Nitro (Target): C4 is quaternary (~128 ppm). C3 is a methine (~136 ppm).
-
3-Nitro Isomer: C3 would be quaternary (~145+ ppm). C4 would be a methine (~105-110 ppm).
-
Differentiation: A DEPT-135 spectrum will show C3 as a positive peak (CH) for the 4-nitro target, whereas the 3-nitro isomer would show C4 as a positive peak (CH) but at a much higher field.
References
- Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Comprehensive review of nitro-pyrazole shifts).
-
Claramunt, R. M., et al. (2006). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry. Link
-
El-Borai, M. A., et al. (2012). "Synthesis and Characterization of some new 1H-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines." International Journal of Current Microbiology and Applied Sciences. Link
-
Reich, H. J. (2021).
NMR Chemical Shifts." University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link -
BenchChem. (2024). "Product Analysis: N-methyl-4-nitro-1H-pyrazol-5-amine." Link
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. real-j.mtak.hu [real-j.mtak.hu]
- 5. ijcmas.com [ijcmas.com]
Comparing reactivity of N-methyl vs N-unsubstituted nitro-pyrazoles
Executive Summary: The "Locking" Effect
The fundamental divergence in reactivity between
-
-Unsubstituted (Dynamic): Exists as a dynamic equilibrium between 3-nitro and 5-nitro isomers. The
-H proton is acidic ( ), allowing the formation of pyrazolate anions. This anionic character protects the ring against nucleophilic attack but facilitates coordination chemistry. -
-Methyl (Static): Methylation "locks" the annular nitrogen, fixing the nitro group as either a 3- or 5-isomer. This prevents anion formation, lowers the melting point (disrupting hydrogen bond networks), and significantly alters the electron density map, making the ring more susceptible to specific Nucleophilic Aromatic Substitutions (
) and changing the regioselectivity of Electrophilic Aromatic Substitutions ( ).
Structural Dynamics & Tautomerism
The most critical distinction is that
The Equilibrium Barrier
In
-
Implication: You cannot isolate pure "3-nitropyrazole" or "5-nitropyrazole" in solution; you isolate the tautomeric mixture.
-
-Methyl Difference:
-methyl-3-nitropyrazole and -methyl-5-nitropyrazole are distinct compounds with different boiling points, NMR spectra, and reactivity profiles.
Visualization of Tautomeric Locking
The following diagram illustrates how methylation arrests the proton shift, creating two distinct energetic valleys.
Figure 1: Comparison of annular tautomerism in N-H pyrazoles versus the fixed regiochemistry of N-methyl derivatives.
Reactivity Profile Comparison
Electrophilic Aromatic Substitution (EAS) - Nitration
Both species direct incoming electrophiles (like
| Feature | ||
| Active Species | Often reacts as the protonated cation ( | Reacts as the neutral molecule or conjugate acid depending on acidity. |
| Regioselectivity | Strictly C4. | Strictly C4 (activated by inductive effect of Me). |
| Kinetic Rate | Slower (Protonation deactivates ring). | Faster (Methyl group is weakly activating). |
| Side Reactions | No |
Nucleophilic Aromatic Substitution ( )
This is where the "Protection Effect" of the
-
-H Resistance: In the presence of basic nucleophiles (e.g.,
, ), the -H proton is removed first. The resulting pyrazolate anion is electron-rich, effectively repelling nucleophilic attack on the ring carbons. - -Me Susceptibility: Lacking an acidic proton, the ring remains electron-deficient (especially with electron-withdrawing nitro groups). Nucleophiles can attack C3 or C5, often displacing the nitro group itself (denitration) or other leaving groups (halogens).
Key Insight: If you need to substitute a halogen on a nitro-pyrazole ring using a nucleophile, you often must methylate (or protect) the Nitrogen first.
Energetic Properties (Explosives & Propellants)[1][2][3]
For researchers in energetic materials, the choice between
-
Density (Performance):
-
-H: Higher density. Extensive intermolecular Hydrogen Bonding allows tighter crystal packing. Higher density
Higher detonation velocity ( ). - -Me: Lower density. Methyl groups disrupt packing and introduce "dead mass" (carbon/hydrogen) that consumes oxygen without adding explosophoric power.
-
-H: Higher density. Extensive intermolecular Hydrogen Bonding allows tighter crystal packing. Higher density
-
Sensitivity (Safety):
- -H: Often more sensitive to impact/friction if acidic protons form unstable salts with metals.
- -Me: Generally lower melting points (useful for melt-cast explosives) and tunable sensitivity.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Methyl-3-Nitropyrazole
Direct methylation of 3-nitropyrazole yields a mixture of 1-methyl-3-nitro and 1-methyl-5-nitro isomers. To obtain pure isomers, a cyclization approach is superior.
Objective: Synthesize 1-methyl-3-nitropyrazole without isomer contamination.
Reagents:
-
1,1,1-Trichloro-2-nitroethane
-
Methylhydrazine
-
Ethanol (Solvent)
-
NaOH (Base)
Workflow:
-
Precursor Formation: Dissolve 1,1,1-trichloro-2-nitroethane in ethanol.
-
Cyclization: Add methylhydrazine dropwise at
. The reaction is exothermic. -
Reflux: Heat to reflux for 4 hours to drive the elimination of HCl.
-
Workup: Evaporate solvent. Neutralize with dilute HCl. Extract with Ethyl Acetate.
-
Purification: Recrystallize from hexane/ethanol.
-
Validation:
NMR will show a singlet for -Me ( ppm) and two doublets for C4-H and C5-H.
-
Protocol B: Nitration of 1-Methylpyrazole (EAS)
Demonstrating the C4-selectivity of the N-methylated species.
Objective: Synthesize 1-methyl-4-nitropyrazole.
Reagents:
-
1-Methylpyrazole (10 mmol)
-
Sulfuric Acid (
, 98%) -
Nitric Acid (
, fuming 90%+) -
Ice bath
Workflow:
-
Acid Preparation: Cool 5 mL of
to in an ice bath. -
Substrate Addition: Add 1-methylpyrazole dropwise. Caution: Exothermic.
-
Nitration: Add 1.5 eq of fuming
dropwise, maintaining temp . -
Reaction: Stir at room temperature for 2 hours.
-
Monitoring: TLC (Ethyl Acetate:Hexane 1:1). Product is less polar than starting material.
-
-
Quench: Pour reaction mixture onto 50g of crushed ice.
-
Isolation: The product precipitates as a white/yellow solid. Filter and wash with cold water.
-
Yield Expectations: 80-90%.
-
Mechanistic Pathway Visualization
The following diagram contrasts the reaction pathways available to both species when exposed to a nucleophile (e.g., Methoxide).
Figure 2: Divergent reaction pathways under nucleophilic conditions. N-H species form inert anions, while N-Me species undergo substitution.
References
-
Katritzky, A. R., et al. (2003). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. Link
-
Dalinger, I. L., et al. (1997). Synthesis and properties of N-substituted 3,5-dinitropyrazoles. Russian Chemical Bulletin. Link
-
Larina, L. I., et al. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer. Link
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link
-
Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Nitropyrazoles. Heterocycles. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Isomers of Nitro-phenyl-aminopyrazoles via Spectroscopy
Abstract
The constitutional isomers of nitro-phenyl-aminopyrazoles represent a significant challenge in medicinal chemistry and drug development, where subtle changes in molecular architecture can drastically alter pharmacological activity. Distinguishing between these isomers—which may differ only in the substitution pattern of the nitro group on the phenyl ring or the placement of the amino group on the pyrazole moiety—is critical for quality control, regulatory approval, and ensuring therapeutic efficacy. This comprehensive guide provides an in-depth comparison of key spectroscopic techniques for the unambiguous identification of these isomers. We will explore the causality behind the experimental choices in Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed protocols and comparative data.
The Challenge of Isomerism in Drug Discovery
Pyrazoles are a cornerstone of many pharmaceutical compounds, valued for their diverse biological activities.[1][2][3] The introduction of nitro and amino functional groups creates a scaffold with significant therapeutic potential but also introduces the complexity of isomerism. For instance, the relative positions of the amino group on the pyrazole ring and the nitro group on the phenyl ring (ortho, meta, or para) give rise to distinct constitutional isomers. These isomers, despite having the same molecular formula, can exhibit profound differences in their physical, chemical, and biological properties. Therefore, robust analytical methodologies are not merely procedural; they are fundamental to ensuring the safety and efficacy of potential drug candidates.[4]
This guide will focus on the practical application of spectroscopy to resolve this analytical challenge, providing researchers with the tools to confidently identify and differentiate these closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule, making it indispensable for distinguishing constitutional isomers.[4][5] Both ¹H and ¹³C NMR provide a wealth of information based on the unique electronic environment of each nucleus.
The Underlying Principle: Electronic Effects on Chemical Shifts
The key to differentiating nitro-phenyl-aminopyrazole isomers with NMR lies in understanding how the electron-withdrawing nature of the nitro (-NO₂) group and the properties of the aminopyrazole system influence the chemical shifts (δ) of nearby protons and carbons.
-
¹H NMR: The protons on the phenyl ring are particularly sensitive to the position of the nitro group. A para-nitro group will exert a strong deshielding effect on the entire ring through resonance and induction, shifting the aromatic protons downfield. In contrast, a meta-nitro group's influence is primarily inductive, resulting in a different and more complex splitting pattern. The chemical shifts of the pyrazole ring protons and the amino group protons will also vary depending on their proximity to the phenyl ring and the overall electronic structure.[6]
-
¹³C NMR: The number of unique signals in a proton-decoupled ¹³C NMR spectrum is a direct indicator of molecular symmetry. For example, a para-substituted phenyl ring will show fewer carbon signals than an ortho- or meta-substituted ring due to its C₂ symmetry axis.[6] This provides a rapid and unambiguous method for differentiation.
Comparative ¹H NMR Data for Phenyl Ring Isomers
The following table summarizes the expected ¹H NMR data for the aromatic region of a hypothetical 3-amino-1-(nitrophenyl)pyrazole, illustrating the distinct patterns for ortho, meta, and para isomers.
| Isomer Position | Expected Chemical Shift Range (δ, ppm) | Characteristic Splitting Pattern | Causality Behind the Pattern |
| para-Nitro | 7.5 - 8.5 | Two distinct doublets (AX or AA'BB' system) | High symmetry. Protons ortho to the nitro group are highly deshielded and couple only with their meta neighbors. Protons meta to the nitro group are less deshielded and couple with their ortho neighbors. |
| meta-Nitro | 7.6 - 8.8 | Four distinct signals: a singlet, two doublets, and a triplet (or more complex multiplets) | Asymmetrical substitution leads to four unique proton environments. The proton between the two substituents is often the most deshielded. |
| ortho-Nitro | 7.4 - 8.2 | Four distinct multiplets | The proximity of the nitro group to the pyrazole linkage induces steric and electronic effects, leading to a complex pattern of four unique, coupled protons. |
Experimental Protocol: NMR Analysis
This protocol ensures a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., -NH₂).
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
-
-
Instrumentation & Acquisition (¹H NMR):
-
Use a spectrometer operating at a field strength of at least 400 MHz to achieve good signal dispersion.
-
Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to deduce the connectivity.
-
Count the number of unique signals in the ¹³C NMR spectrum to determine the degree of molecular symmetry.
-
Visualization: NMR Differentiation Workflow
Caption: Workflow for isomer differentiation using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds. While less definitive than NMR for assigning specific isomers, it is excellent for confirming the presence of key functional groups and can provide clues about the substitution pattern.[7][8]
The Underlying Principle: Vibrational Modes
The differentiation of nitro-phenyl-aminopyrazole isomers via IR spectroscopy relies on subtle shifts in the vibrational frequencies of the nitro (-NO₂) and amino (-NH₂) groups, as well as characteristic bands from the aromatic ring.
-
Nitro Group Vibrations: The nitro group produces two strong and easily identifiable absorption bands: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). The exact positions of these bands are sensitive to the electronic environment. Conjugation with the aromatic ring typically shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.[7][9]
-
Amino Group Vibrations: The primary amino group (-NH₂) will show characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region.[10]
-
Aromatic Ring Vibrations: The substitution pattern on the phenyl ring gives rise to specific C-H out-of-plane bending bands in the 690-900 cm⁻¹ region, which can sometimes be diagnostic of the isomer.[11]
Comparative IR Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Key Differentiating Features |
| Nitro (-NO₂) on Phenyl Ring | Asymmetric Stretch (ν_as) | 1550 - 1475 | Strong intensity. Position can shift slightly based on ortho, meta, para position due to varying resonance effects.[9] |
| Symmetric Stretch (ν_s) | 1360 - 1290 | Strong intensity. The separation between ν_as and ν_s can be informative.[7] | |
| Amino (-NH₂) on Pyrazole | N-H Stretch | 3500 - 3300 | Typically two bands for a primary amine. Position and shape can be affected by hydrogen bonding.[10] |
| Phenyl Ring C-H Bends | Out-of-Plane Bending | 900 - 690 | Strong bands whose positions are characteristic of the substitution pattern (e.g., para-disubstituted rings often show a strong band between 810-840 cm⁻¹).[11] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix ~1 mg of the solid isomer sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The pellet must be transparent to allow the IR beam to pass through.
-
-
Instrumentation & Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
First, acquire a background spectrum of the empty sample compartment (or a pure KBr pellet) to subtract atmospheric H₂O and CO₂ absorptions.
-
Place the sample pellet in the holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the nitro (ν_as and ν_s), amino (N-H stretch), and aromatic C-H functional groups.
-
Compare the fingerprint region (< 1500 cm⁻¹) of the unknown isomer with reference spectra or the spectra of known isomers.
-
UV-Visible (UV-Vis) and Mass Spectrometry (MS): Supporting Evidence
While NMR and IR provide the most structural detail, UV-Vis spectroscopy and Mass Spectrometry offer complementary data that confirms molecular properties and aids in identification.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of the conjugated π-electron system.
-
Principle: The position of the nitro and amino groups affects the overall conjugation of the molecule. For example, a para-nitroaniline system typically has a longer λ_max (a bathochromic or red shift) compared to a meta-nitroaniline system because the para-arrangement allows for a more extended charge-transfer resonance structure. This principle can be applied to nitro-phenyl-aminopyrazoles.[12][13]
-
Application: While not usually sufficient for unambiguous identification on its own, a significant difference in λ_max between two samples strongly suggests they are different isomers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.
-
Principle: All constitutional isomers of nitro-phenyl-aminopyrazole will have the identical molecular weight. Differentiation, therefore, relies on analyzing their fragmentation patterns upon ionization. The stability of the resulting fragment ions will differ based on the original positions of the substituents. For example, ortho-isomers can sometimes exhibit unique fragmentation pathways due to interactions between the adjacent substituents (the "ortho effect").[14]
-
Application: Comparing the relative abundances of key fragment ions (e.g., loss of NO₂, loss of HCN from the pyrazole ring) between samples can reveal structural differences.
Comparative Analysis and Conclusion
No single technique tells the whole story. A multi-faceted spectroscopic approach is essential for the definitive differentiation of nitro-phenyl-aminopyrazole isomers.
Caption: A logical approach for combining spectroscopic techniques.
References
-
Bauschlicher, C. W., & Arnold, J. O. (1998). Infrared Spectra of Polycyclic Aromatic Hydrocarbons: Nitrogen Substitution. NASA Technical Reports Server. [Link]
-
Chirita, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
-
Gomaa, M. A., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]
-
Creative Biostructure (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
-
Oxford Instruments (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
Chemistry LibreTexts (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
ResearchGate (n.d.). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
University of California, Los Angeles (n.d.). IR: nitro groups. UCLA Chemistry. [Link]
-
ResearchGate (2012). How ortho and para isomers of benzene derivatives differentiated?. ResearchGate. [Link]
-
Al-Adilee, K. J., & Hammoodi, A. S. (2016). Synthesis, Spectral and Dyeing Performance Studies of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one Complexes with Some Metal Ions. Baghdad Science Journal. [Link]
-
Letters in Applied NanoBioScience (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
- Google Patents (n.d.). KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
-
Spectroscopy Online (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
-
Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Polymers. [Link]
-
Royal Society of Chemistry (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Royal Society of Chemistry. [Link]
-
ResearchGate (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... ResearchGate. [Link]
-
Royal Society of Chemistry (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. [Link]
-
Der Pharma Chemica (n.d.). Synthesis of polysubstituted amino-pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica. [Link]
-
PubChem (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. PubChem. [Link]
-
NIST (n.d.). 5-Amino-4-cyano-1-phenylpyrazole. NIST WebBook. [Link]
-
Connect Journals (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
El-Dib, F., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Scientific Reports. [Link]
-
Der Pharma Chemica (n.d.). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Der Pharma Chemica. [Link]
-
OpenStax (2023). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]
-
Wang, X., et al. (2008). 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one. Acta Crystallographica Section E. [Link]
-
Al-Omran, F., & El-Khair, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
-
MDPI (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. [Link]
-
MDPI (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
ResearchGate (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. ResearchGate. [Link]
-
PubMed (2014). Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. PubMed. [Link]
-
El-Sekily, M. A., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chinese Chemical Society. [Link]
-
Spectroscopy Online (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy Online. [Link]
-
ResearchGate (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]
-
ResearchGate (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. connectjournals.com [connectjournals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
